Product packaging for Cefuzonam(Cat. No.:CAS No. 82219-78-1)

Cefuzonam

Cat. No.: B1240231
CAS No.: 82219-78-1
M. Wt: 513.6 g/mol
InChI Key: CXHKZHZLDMQGFF-ZSDSSEDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefuzonam is a second generation cephalosporin antibiotic. It has a role as an antibacterial drug. It is a conjugate acid of a this compound(1-).
This compound is an injectable, semi-synthetic second-generation cephalosporin with broad-spectrum antibiotic activity.
article gives L-105 as synonym, however L 105 is a rifamycin derivative according to Chemline
See also: this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N7O5S4 B1240231 Cefuzonam CAS No. 82219-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27)/b21-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHKZHZLDMQGFF-ZSDSSEDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048282
Record name Cefuzonam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82219-78-1
Record name Cefuzonam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82219-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefuzonam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefuzonam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFUZONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MT00T7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefuzonam's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against Gram-negative bacteria.[1] Its therapeutic efficacy stems from its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[1][2] This inhibition is achieved through the specific binding and inactivation of a group of enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] This technical guide provides an in-depth exploration of the binding affinity of this compound to PBPs, detailing the experimental protocols used to assess these interactions and the underlying molecular mechanisms.

Mechanism of Action: this compound and Penicillin-Binding Proteins

The bactericidal action of this compound is initiated by its binding to PBPs, which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][3] Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer outside the bacterial plasma membrane, providing structural support and counteracting the cell's internal osmotic pressure. PBPs catalyze the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands, thereby ensuring the strength and rigidity of the cell wall.[1][3]

This compound, as a β-lactam antibiotic, possesses a structural motif that mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This molecular mimicry allows this compound to bind to the active site of the PBP, leading to the acylation of a critical serine residue. This covalent modification inactivates the enzyme, halting peptidoglycan cross-linking.[1] The resulting weakened cell wall can no longer withstand the internal turgor pressure, leading to cell lysis and bacterial death.[1]

The following diagram illustrates the inhibitory action of this compound on bacterial cell wall synthesis:

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidase activity) Peptidoglycan_Precursors->PBPs D-Ala-D-Ala substrate Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Cross_linked_Peptidoglycan Catalyzes cross-linking Inactive_PBP Inactive PBP-Cefuzonam Complex PBPs->Inactive_PBP This compound This compound This compound->PBPs Binds to active site Weakened_Cell_Wall Weakened Cell Wall Inactive_PBP->Weakened_Cell_Wall Inhibition of cross-linking Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of this compound's inhibitory action on bacterial cell wall synthesis.

Experimental Protocols for Determining PBP Binding Affinity

The affinity of a β-lactam antibiotic for its target PBPs is a critical determinant of its antibacterial potency. The most common method to quantify this interaction is through competitive binding assays, which measure the concentration of the antibiotic required to inhibit the binding of a labeled ligand to the PBPs by 50% (IC50).

Competitive PBP Binding Assay using Fluorescent Penicillin

This protocol is a widely accepted method for determining the IC50 values of β-lactam antibiotics for various PBPs in bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Resuspend the cells in the same buffer and lyse them using methods such as sonication or French press to release the cellular contents.

  • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test antibiotic (e.g., this compound).

  • Include a control tube with no antibiotic.

  • After a defined incubation period to allow the antibiotic to bind to the PBPs, add a fluorescently labeled penicillin derivative, most commonly Bocillin™ FL (a green-fluorescent penicillin V analog), to each tube.

  • Incubate for a further period to allow the fluorescent probe to bind to any PBPs that are not already occupied by the test antibiotic.

  • Stop the reaction by adding a sample buffer containing SDS.

3. Visualization and Quantification:

  • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band corresponding to each PBP will be inversely proportional to the amount of test antibiotic bound.

  • Quantify the fluorescence intensity of each PBP band using densitometry software.

  • Plot the percentage of Bocillin™ FL binding against the logarithm of the test antibiotic concentration.

  • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the antibiotic that causes a 50% reduction in the fluorescence signal compared to the control.

The following diagram outlines the workflow for the competitive PBP binding assay:

G Start Start: Bacterial Culture Harvest Harvest and Lyse Cells Start->Harvest Isolate Isolate Membranes (containing PBPs) Harvest->Isolate Incubate Incubate Membranes with varying [this compound] Isolate->Incubate Add_Probe Add Fluorescent Penicillin Probe (e.g., Bocillin™ FL) Incubate->Add_Probe SDS_PAGE Separate Proteins by SDS-PAGE Add_Probe->SDS_PAGE Visualize Visualize Fluorescent PBPs SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate Calculate IC50 Values Quantify->Calculate

Caption: Experimental workflow for determining PBP binding affinity using a competitive assay.

Data Presentation

As previously stated, specific quantitative data for this compound's binding affinity to various PBPs is not currently available in published literature. However, for illustrative purposes, the following tables demonstrate how such data, once obtained through the experimental protocols described above, should be structured for clear comparison and analysis.

Table 1: Hypothetical Binding Affinity (IC50 in µg/mL) of this compound for Escherichia coli PBPs

PBPIC50 (µg/mL)
PBP1aData N/A
PBP1bData N/A
PBP2Data N/A
PBP3Data N/A
PBP4Data N/A
PBP5/6Data N/A

Table 2: Hypothetical Binding Affinity (IC50 in µg/mL) of this compound for Staphylococcus aureus PBPs

PBPIC50 (µg/mL)
PBP1Data N/A
PBP2Data N/A
PBP2a (in MRSA)Data N/A
PBP3Data N/A
PBP4Data N/A

Table 3: Hypothetical Binding Affinity (IC50 in µg/mL) of this compound for Pseudomonas aeruginosa PBPs

PBPIC50 (µg/mL)
PBP1aData N/A
PBP1bData N/A
PBP2Data N/A
PBP3Data N/A
PBP4Data N/A
PBP5Data N/A

Conclusion

The interaction between this compound and bacterial Penicillin-Binding Proteins is the cornerstone of its antimicrobial activity. Understanding the specific binding affinities of this compound for different PBPs in various pathogenic bacteria is crucial for predicting its efficacy, understanding resistance mechanisms, and guiding the development of new and improved β-lactam antibiotics. While specific quantitative data for this compound remains elusive in the current literature, the well-established experimental protocols outlined in this guide provide a clear pathway for researchers to determine these critical parameters. The continued investigation into the molecular interactions between antibiotics and their targets will undoubtedly pave the way for more effective strategies to combat bacterial infections.

References

The Chemistry of Cefuzonam: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefuzonam is a second-generation cephalosporin antibiotic recognized for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a detailed overview of the chemical structure of this compound, its synthesis pathway, and its mechanism of action. The synthesis section outlines a viable manufacturing process, starting from the key intermediate 7-aminocephalosporanic acid (7-ACA). The mechanism of action is described through its interaction with penicillin-binding proteins (PBPs), leading to the inhibition of bacterial cell wall synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure of this compound

This compound is a semi-synthetic cephalosporin characterized by a beta-lactam ring fused to a dihydrothiazine ring, the core structure of cephalosporins. Its chemical name is (6R,7R)-7-([(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino)-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]. The structure features two key side chains that modulate its antibacterial activity and pharmacokinetic properties. The C-7 side chain, an aminothiazolyl methoxyiminoacetyl group, confers stability against beta-lactamases, while the C-3 side chain, a thiadiazolylsulfanylmethyl group, influences the compound's spectrum of activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₅N₇O₅S₄[1]
Molar Mass513.58 g·mol⁻¹[1]
IUPAC Name(6R,7R)-7-([(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino)-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
CAS Number82219-78-1[1]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that typically begins with the readily available precursor, 7-aminocephalosporanic acid (7-ACA). The synthesis involves the strategic introduction of the C-7 and C-3 side chains. A plausible synthetic route is outlined below, based on established cephalosporin chemistry.

G cluster_0 Synthesis of C-3 Side Chain Precursor cluster_1 Synthesis of C-7 Side Chain Precursor cluster_2 Core Synthesis Thiosemicarbazide Thiosemicarbazide 5-mercapto-1,3,4-thiadiazole 5-mercapto-1,3,4-thiadiazole Thiosemicarbazide->5-mercapto-1,3,4-thiadiazole CS2, NaOH 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid->(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride SOCl2 or PCl5 7-ACA 7-ACA Intermediate_A Intermediate_A 7-ACA->Intermediate_A 1. Protection 2. Reaction with 5-mercapto-1,3,4-thiadiazole This compound This compound Intermediate_A->this compound 1. Deprotection 2. Acylation with activated C-7 side chain

Caption: A generalized synthesis pathway for this compound.

Experimental Protocols

2.1.1. Synthesis of the C-7 Side Chain: (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride

This activated side chain is crucial for the acylation of the 7-amino group of the cephalosporin nucleus.

  • Materials: 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅), and a suitable solvent such as dichloromethane.

  • Procedure: 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is suspended in an inert solvent like dichloromethane. A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added portion-wise at a controlled temperature, typically below 0°C. The reaction mixture is stirred until the conversion to the acid chloride is complete, as monitored by techniques like thin-layer chromatography (TLC). The resulting product, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride, can be isolated by filtration and is often used immediately in the subsequent step.

2.1.2. Synthesis of the C-3 Side Chain Precursor: 5-mercapto-1,3,4-thiadiazole

The nucleophilic thiol group of this precursor is used to displace the acetoxy group at the C-3 position of 7-ACA.

  • Materials: Thiosemicarbazide, carbon disulfide (CS₂), and a base like sodium hydroxide (NaOH).

  • Procedure: Thiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide. Carbon disulfide is added dropwise to the cooled solution with vigorous stirring. The reaction mixture is then heated to reflux for several hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 5-mercapto-1,3,4-thiadiazole. The product is collected by filtration, washed with water, and dried.

2.1.3. Synthesis of this compound from 7-ACA

This part of the synthesis involves the modification of the 7-ACA core at both the C-3 and C-7 positions.

  • Step 1: Introduction of the C-3 Side Chain: 7-ACA is reacted with 5-mercapto-1,3,4-thiadiazole in a suitable solvent system, often in the presence of a catalyst like boron trifluoride etherate, to displace the acetoxy group at the C-3 position. This forms the intermediate, 7-amino-3-(thiadiazol-5-ylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

  • Step 2: Acylation at the C-7 Position: The amino group at the C-7 position of the intermediate from the previous step is then acylated using the activated C-7 side chain, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride. This reaction is typically carried out in a mixed solvent system (e.g., water and acetone) in the presence of a base to neutralize the generated HCl.

  • Purification: The final product, this compound, is isolated from the reaction mixture by adjusting the pH to its isoelectric point, causing it to precipitate. Further purification can be achieved by recrystallization from a suitable solvent or by chromatographic techniques to achieve the desired purity for pharmaceutical use.

Table 2: Representative Reactant Quantities for this compound Synthesis

ReactantMolar Ratio (relative to 7-ACA)
7-aminocephalosporanic acid (7-ACA)1.0
(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride1.1 - 1.2
5-mercapto-1,3,4-thiadiazole1.1 - 1.2
Base (e.g., Triethylamine)2.0 - 3.0

Note: The molar ratios are indicative and may be optimized for specific reaction conditions.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis[2]. Peptidoglycan provides structural integrity to the bacterial cell wall.

The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs[2]. This allows this compound to bind to the active site of the PBPs. The strained β-lactam ring is then cleaved, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation inactivates the PBP, preventing it from carrying out its transpeptidase function of cross-linking the peptidoglycan strands[2]. The inhibition of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death, particularly in actively growing bacteria[2].

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by this compound Peptidoglycan precursors Peptidoglycan precursors Cross-linked Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan precursors->Cross-linked Peptidoglycan PBP (Transpeptidase) Stable Cell Wall Stable Cell Wall Cross-linked Peptidoglycan->Stable Cell Wall This compound This compound PBP PBP This compound->PBP Binds to active site Inactive PBP-Cefuzonam Complex Inactive PBP-Cefuzonam Complex PBP->Inactive PBP-Cefuzonam Complex Acylation Weakened Cell Wall Weakened Cell Wall Inactive PBP-Cefuzonam Complex->Weakened Cell Wall Inhibition of cross-linking Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Caption: Mechanism of action of this compound.

Conclusion

This compound remains an important therapeutic agent in the class of second-generation cephalosporins. Its chemical structure is optimized for both stability against bacterial resistance mechanisms and potent antibacterial activity. The synthesis of this compound, achievable from the key intermediate 7-ACA, involves well-established chemical transformations central to cephalosporin manufacturing. A thorough understanding of its synthesis and mechanism of action is vital for the continued development of new and improved β-lactam antibiotics to combat the growing challenge of antimicrobial resistance. This guide provides a foundational understanding for professionals dedicated to this critical area of research.

References

In Vitro Antibacterial Spectrum of Cefuzonam Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a second-generation cephalosporin antibiotic with a notable spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth overview of the in vitro antibacterial activity of this compound against clinically relevant Gram-positive bacteria. The data presented herein is compiled from available scientific literature to aid researchers, scientists, and drug development professionals in understanding the potential therapeutic applications and limitations of this antimicrobial agent.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial isolates. It is important to note that the available data is limited, and some studies have been conducted on a small number of strains.

Bacterial SpeciesNumber of StrainsMIC (µg/mL)Reference
Staphylococcus aureus20.39[1]
10.78[1]
Streptococcus pneumoniae6<0.05[1]
Enterococcus faecalis16.25[1]

Note: The provided data is based on a limited number of clinical isolates from a single study and may not be representative of the broader activity of this compound against these species. Further studies with a larger number of isolates are required to establish robust MIC50 and MIC90 values.

Experimental Protocols

The determination of in vitro antibacterial activity of this compound is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Solutions:

  • A stock solution of this compound is prepared in a suitable solvent at a high concentration.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain the desired final concentrations in the microdilution plate.

2. Inoculum Preparation:

  • Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

  • Each well of a 96-well microdilution plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 5-10 µL of the prepared bacterial suspension.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

1. Preparation of Antimicrobial-Containing Agar Plates:

  • A stock solution of this compound is prepared.

  • Serial two-fold dilutions are made and added to molten Mueller-Hinton agar at 45-50°C.

  • The agar-antibiotic mixture is poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method and then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

  • The surface of each agar plate is spot-inoculated with the prepared bacterial suspensions using a multipoint replicator.

  • The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria, defined as no growth, a faint haze, or a single colony.

Mandatory Visualizations

This compound Mechanism of Action

The primary mechanism of action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) This compound->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis CefuzonamPrep Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in Microplate CefuzonamPrep->SerialDilution InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microplate (Final conc. ~5x10^5 CFU/mL) InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation ReadMIC Read MIC: Lowest concentration with no visible growth Incubation->ReadMIC

References

In Vitro Antibacterial Spectrum of Cefuzonam Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefuzonam, a parenteral third-generation cephalosporin, against clinically relevant Gram-negative bacteria. This document summarizes available quantitative data, details relevant experimental protocols for susceptibility testing, and provides visualizations of the mechanism of action and experimental workflows.

Introduction

This compound is a β-lactam antibiotic belonging to the third generation of cephalosporins. Like other cephalosporins, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. Third-generation cephalosporins are noted for their enhanced activity against Gram-negative bacteria compared to earlier generations.

Mechanism of Action

This compound, as a β-lactam antibiotic, targets the synthesis of the bacterial cell wall. The diagram below illustrates the key steps in its mechanism of action against Gram-negative bacteria.

Mechanism of Action of this compound cluster_0 Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis Weakened wall results in OuterMembrane Outer Membrane Cefuzonam_in This compound Cefuzonam_in->PBP Binds to Cefuzonam_out This compound Cefuzonam_out->OuterMembrane Penetrates

This compound inhibits bacterial cell wall synthesis.

In Vitro Antibacterial Spectrum

The following tables summarize the available quantitative data on the in vitro activity of this compound against various Gram-negative bacteria, primarily presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Data is presented as MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the overall MIC range.

Table 1: In Vitro Activity of this compound against Select Gram-Negative Bacteria

Organism (Number of Isolates)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli (2)<0.05 - 0.10--[1]
Haemophilus influenzae (14)<0.05--[1]

Note: Comprehensive MIC50 and MIC90 data for this compound against a wide range of Gram-negative bacteria is limited in recently published literature. The data presented here is from a clinical evaluation and may not be representative of broader surveillance studies.

A 1994 study by Igari et al. provided a qualitative assessment of this compound's activity, noting it was highly active against Haemophilus influenzae and Proteus mirabilis, but minimally active against Escherichia coli, Klebsiella pneumoniae, and non-fermenting Gram-negative rods like Pseudomonas cepacia and Alcaligenes xylosoxidans.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves testing the susceptibility of bacteria to various concentrations of an antibiotic in a liquid growth medium.

Protocol:

  • Preparation of Antibiotic Solutions: A series of two-fold dilutions of this compound are prepared in a suitable broth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation: The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Broth Microdilution Experimental Workflow A Prepare serial dilutions of this compound in microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read results and determine MIC D->E

Workflow for determining MIC by broth microdilution.
Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations.

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock antibiotic solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension (typically resulting in 104 CFU per spot) is inoculated onto the surface of each agar plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium, defined as no growth or a faint haze.

Agar Dilution Experimental Workflow A Prepare agar plates with serial dilutions of this compound C Inoculate agar plates with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read results and determine MIC D->E

Workflow for determining MIC by agar dilution.
Quality Control

For both methods, quality control is essential to ensure the accuracy and reproducibility of the results. This is achieved by testing standard reference strains with known MIC values for this compound, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. The obtained MIC values for these control strains must fall within a predefined acceptable range.

Conclusion

This compound demonstrates in vitro activity against a range of Gram-negative bacteria, characteristic of a third-generation cephalosporin. The available data, although limited in recent comprehensive surveillance studies, indicates high potency against Haemophilus influenzae and Proteus mirabilis. Its activity against other members of the Enterobacteriaceae family, such as E. coli and K. pneumoniae, appears to be more variable. Standardized methodologies, such as broth microdilution and agar dilution, are crucial for the accurate determination of its in vitro antibacterial spectrum. Further contemporary surveillance studies would be beneficial to provide a more complete and up-to-date understanding of this compound's activity against current clinical isolates of Gram-negative bacteria.

References

Cefuzonam's Activity Against Anaerobic Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Executive Summary

Cefuzonam, a second-generation cephalosporin, has demonstrated clinical efficacy in infections where anaerobic bacteria are significant pathogens, particularly in the field of obstetrics and gynecology. However, a comprehensive public database of its quantitative in vitro activity against a wide spectrum of anaerobic bacteria, specifically in terms of Minimum Inhibitory Concentration (MIC) data, is notably scarce in peer-reviewed literature. This guide synthesizes the available qualitative clinical data, outlines the established mechanism of action for this class of antibiotics, and details the standardized experimental protocols for determining anaerobic susceptibility, providing a foundational understanding for research and development professionals.

In Vitro Activity and Clinical Efficacy

Clinical trials have shown that this compound has excellent effects on anaerobic bacteria, including Peptostreptococcus anaerobius and Bacteroides fragilis. Its broad spectrum of activity is considered beneficial in gynecological infections, where identifying the causative microorganisms can be challenging and often involves both aerobic and anaerobic pathogens[1]. In these clinical settings, this compound has been used effectively to treat conditions such as intrauterine infections and adnexitis[1].

Table 1: Summary of Qualitative Clinical Efficacy of this compound Against Anaerobic Bacteria

Infection TypeImplicated Anaerobic GeneraClinical OutcomeCitation
Obstetric & Gynecological InfectionsPeptostreptococcus, BacteroidesGood to Excellent[1]

It is important to note that the landscape of antimicrobial resistance among anaerobic bacteria is dynamic, with increasing resistance to various agents being reported[2]. Therefore, the absence of recent, comprehensive surveillance data for this compound represents a significant knowledge gap.

Mechanism of Action

As a member of the cephalosporin class of β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This process is critical for maintaining the structural integrity of the bacterial cell.

The key steps in this compound's mechanism of action are as follows:

  • Target Binding: this compound binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: By binding to PBPs, this compound inhibits their transpeptidase activity. This action blocks the cross-linking of peptidoglycan chains.

  • Cell Wall Destabilization: The disruption of peptidoglycan cross-linking weakens the bacterial cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

This bactericidal action is most effective against actively dividing bacteria that are synthesizing new cell walls.

Cefuzonam_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cross-linked Peptidoglycan Cell Wall PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis and Bacterial Death PBP->Lysis Inhibition of Cross-linking leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Synthesis This compound This compound This compound->PBP Binds to and Inhibits

This compound's mechanism of action.

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents like this compound requires specialized and standardized methodologies due to the unique growth requirements of these organisms. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods to ensure reproducibility and accuracy.

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.

Methodology:

  • Media Preparation: A specialized medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.

  • Antimicrobial Incorporation: Serial twofold dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized inoculum of the test anaerobe (e.g., equivalent to a 0.5 McFarland standard) is prepared from a pure culture grown under anaerobic conditions.

  • Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension, typically using a Steers replicator to apply a standardized volume.

  • Incubation: The plates are incubated under strict anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth on the agar.

Broth Microdilution Method

Broth microdilution is another reference method that can be used for anaerobic susceptibility testing.

Methodology:

  • Panel Preparation: Microtiter plates containing serial twofold dilutions of this compound in a suitable anaerobic broth medium are prepared.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation: The wells of the microtiter plate are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

  • Endpoint Determination: The MIC is read as the lowest concentration of the antibiotic that prevents visible turbidity in the well.

Anaerobic_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Isolate Pure Anaerobic Bacterial Isolate Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Isolate->Inoculum Culture & Adjust Inoculate Inoculate Plates (e.g., Steers Replicator) Inoculum->Inoculate Plates Agar Plates with Serial Dilutions of this compound Plates->Inoculate Incubate Incubate Anaerobically (48 hours, 35-37°C) Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read DetermineMIC Determine MIC (Lowest concentration with no growth) Read->DetermineMIC

Workflow for agar dilution susceptibility testing.

Conclusion and Future Directions

This compound has shown clinical utility in treating infections with an anaerobic component. Its mechanism of action, typical of β-lactam antibiotics, is well-understood. However, the lack of comprehensive, publicly available quantitative in vitro susceptibility data for this compound against a broad range of anaerobic bacteria is a critical gap. For drug development professionals and researchers, this highlights the need for new surveillance studies to determine the current in vitro potency of this compound against clinically relevant anaerobic pathogens. Such data would be invaluable for reassessing its potential role in the current landscape of antimicrobial resistance.

References

The Enigmatic Past and Promising Present of Cefuzonam: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

While the precise origins of the semi-synthetic cephalosporin Cefuzonam, including its initial discovery timeline and the pioneering researchers or institutions involved, remain shrouded in the annals of pharmaceutical history, its emergence in the late 1980s, primarily through a series of clinical investigations in Japan, marked the arrival of a potent new weapon against a spectrum of bacterial pathogens. This technical guide synthesizes the available scientific literature to provide an in-depth look at the development, mechanism of action, and clinical evaluation of this compound, catering to researchers, scientists, and drug development professionals.

This compound, often referred to by its developmental code L-105, is a cephalosporin antibiotic.[1][2][3][4][5] While some sources classify it as a second-generation agent[6][7], its robust activity against Gram-negative bacteria aligns it with the characteristics of a third-generation cephalosporin.[8] This ambiguity in classification underscores its unique position within the cephalosporin family.

Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the bactericidal activity of this compound stems from its ability to inhibit the synthesis of the bacterial cell wall.[8] This process is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the glycan chains. By binding to these PBPs, this compound effectively blocks their enzymatic activity. This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death.[8]

cluster_bacterium Bacterial Cell cluster_action This compound Action Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Transpeptidation Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBPs->Cell_Wall Synthesis Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Weakened Wall This compound This compound This compound->PBPs Inhibition

References

Cefuzonam: A Technical Overview of its Molecular Characteristics and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cefuzonam is a second-generation cephalosporin antibiotic with a well-established role in the treatment of various bacterial infections. This technical guide provides an in-depth overview of its core molecular properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Molecular and Chemical Properties

This compound's efficacy as an antibiotic is intrinsically linked to its chemical structure and properties. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₁₆H₁₅N₇O₅S₄[1]
Molecular Weight 513.58 g/mol [1]
CAS Number 82219-78-1[2]

The sodium salt of this compound (this compound Sodium) is also commonly used and has a molecular formula of C₁₆H₁₄N₇NaO₅S₄ and a molecular weight of 535.6 g/mol .[3][4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[5][6] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[5][7] Peptidoglycan provides structural integrity to the bacterial cell wall.[5]

The signaling pathway, or more accurately, the mechanism of action, can be visualized as a direct inhibition of a critical enzymatic step in bacterial cell wall formation.

G cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellLysis Cell Lysis PBPs->CellLysis Inhibition leads to defective cell wall and... CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to G start Bacterial Culture (e.g., E. coli) incubation Incubate with varying concentrations of this compound start->incubation labeling Add fluorescent penicillin (e.g., Bocillin-FL) to label unbound PBPs incubation->labeling lysis Cell Lysis labeling->lysis sds_page SDS-PAGE to separate proteins lysis->sds_page visualization Visualize fluorescently labeled PBPs sds_page->visualization analysis Quantify fluorescence to determine IC₅₀ for each PBP visualization->analysis G start Prepare solution of This compound in buffer enzyme Add purified β-lactamase start->enzyme spectrophotometer Monitor change in absorbance over time at a specific wavelength (e.g., 260 nm) enzyme->spectrophotometer analysis Calculate rate of hydrolysis spectrophotometer->analysis

References

Methodological & Application

Application Notes and Protocols for Cefuzonam Stock Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays, including Minimum Inhibitory Concentration (MIC) testing, cell-based assays, and enzyme inhibition studies. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for research purposes.

Physicochemical Properties and Data Presentation

Understanding the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The following table summarizes key quantitative data for this compound sodium, the common salt form used in research.

PropertyDataNotes
Molecular Formula C₁₆H₁₄N₇NaO₅S₄For this compound sodium salt.[2]
Molecular Weight 535.5 g/mol For this compound sodium salt.[2]
Solubility Water: 50 mg/mLThis compound sodium is soluble in water. For other potential solvents like DMSO and ethanol, specific solubility data is not readily available; therefore, empirical testing is recommended.
Appearance A white to yellowish crystalline powder.The color of the solution may change over time, indicating potential degradation.
Storage of Powder 2-8°CProtect from light and moisture.
Solution Stability Refrigerated (2-8°C): Stable for short-term storage (days).Frozen (-20°C): Recommended for long-term storage (weeks to months).Like other cephalosporins, this compound in solution is susceptible to degradation. Stability is dependent on temperature, light exposure, and pH. Solutions may change color to yellow or brown upon degradation.[3] It is advisable to prepare fresh solutions or use aliquots from a frozen stock to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water

This protocol describes the preparation of a high-concentration primary stock solution of this compound in sterile water.

Materials:

  • This compound sodium powder

  • Sterile, deionized, and purified water (e.g., water for injection or cell culture grade water)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound sodium powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add the desired volume of sterile water (in this example, 10 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This is particularly important for cell-based assays.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for long-term storage. For short-term use (up to a few days), the solution can be stored at 2-8°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the primary stock solution to prepare working concentrations for use in assays such as MIC determination or cell-based assays.

Materials:

  • 10 mg/mL this compound stock solution (from Protocol 1)

  • Sterile assay medium (e.g., Mueller-Hinton Broth for MIC testing, or cell culture medium for cell-based assays)

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes or microplates

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature or on ice.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate sterile assay medium to achieve the desired final concentrations. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, you would perform a 1:100 dilution (e.g., add 10 µL of the stock solution to 990 µL of assay medium).

  • Use in Assay: Use the freshly prepared working solutions immediately in your in vitro assay to ensure accuracy.

Visualizations

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.

G Mechanism of Action of this compound cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes cross-linking Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis Weakened wall leads to

Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the logical flow of preparing a this compound stock solution for use in in vitro assays.

G Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Sodium Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C (Long-term) aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Prepare Working Dilutions in Assay Medium thaw->dilute assay Use in In Vitro Assay dilute->assay end End assay->end

Caption: A stepwise workflow for preparing sterile this compound stock solutions.

References

Application Notes and Protocols: Disk Diffusion Susceptibility Testing for Cefuzonam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The disk diffusion method, a well-established and widely used technique in clinical microbiology, provides a qualitative assessment of the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing disk diffusion susceptibility testing for this compound, based on available research.

It is critical to note that at the time of this publication, standardized interpretive criteria for this compound from major international bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have not been established. The interpretive guidelines presented herein are derived from a study published in the Japanese Journal of Antibiotics, which proposed a four-category system for this compound susceptibility. Therefore, it is imperative that laboratories validate this method in-house and interpret results with caution, especially for critical clinical applications.

Principle of the Disk Diffusion Method

A standardized inoculum of a pure bacterial culture is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified concentration of this compound (30 µg) is then placed on the agar surface. The plate is incubated under standardized conditions. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to this compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to established interpretive criteria to determine the organism's susceptibility category.

Materials

  • This compound antimicrobial susceptibility testing disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

  • Pure, 18-24 hour bacterial culture

  • Sterile saline or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)

Experimental Protocol

Inoculum Preparation
  • From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison against a Wickerham card or by using a photometric device. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum should be used within 15 minutes of preparation.

Inoculation of the Agar Plate
  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.

  • Finally, swab the rim of the agar.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of this compound Disks
  • Using sterile forceps or a disk dispenser, place a this compound (30 µg) disk onto the inoculated surface of the agar plate.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • If multiple antibiotic disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center.

  • Once a disk is in contact with the agar, do not move it, as diffusion of the antibiotic begins immediately.

Incubation
  • Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk application.

  • Incubate for 16-20 hours in ambient air.

Reading and Interpreting the Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • Read the plates from the back, with the lid removed, against a dark, non-reflective background illuminated with reflected light.

  • Interpret the zone diameters according to the interpretive criteria provided in Table 1. Note that some strains of P. aeruginosa may show false-positive results, exhibiting larger than expected inhibition zones relative to their Minimum Inhibitory Concentrations (MICs).

Quality Control

Regular quality control is essential to ensure the accuracy and precision of the susceptibility testing.

  • QC Strains: Test standard quality control strains (E. coli ATCC® 25922™, S. aureus ATCC® 25923™, and P. aeruginosa ATCC® 27853™) with each new batch of media and disks, and at least weekly.

  • Procedure: The QC strains should be tested using the exact same procedure as for the clinical isolates.

  • Expected Ranges: While specific CLSI or EUCAST quality control ranges for this compound are not available, it is recommended to establish in-house ranges. A common approach is to perform 20-30 consecutive day tests and calculate the mean and standard deviation of the zone diameters. The acceptable range is typically the mean ± 2 standard deviations.

  • Troubleshooting: If the zone diameter for a QC strain falls outside the established range, the results for the test isolates should not be reported. The entire procedure should be reviewed to identify and correct any potential errors before re-testing.

Data Presentation

Table 1: Proposed Interpretive Criteria for this compound (30 µg) Disk Diffusion Testing

Organism GroupDisk ContentZone Diameter (mm) Interpretive Criteria
Susceptible (Highly)
Enterobacteriaceae30 µg≥ 23
Staphylococcus aureus30 µg≥ 23
Streptococcus pneumoniae30 µg≥ 23
Haemophilus influenzae30 µg≥ 23
Susceptible
Enterobacteriaceae30 µg18 - 22
Staphylococcus aureus30 µg18 - 22
Streptococcus pneumoniae30 µg18 - 22
Haemophilus influenzae30 µg18 - 22
Intermediate
Enterobacteriaceae30 µg13 - 17
Staphylococcus aureus30 µg13 - 17
Streptococcus pneumoniae30 µg13 - 17
Haemophilus influenzae30 µg13 - 17
Resistant
Enterobacteriaceae30 µg≤ 12
Staphylococcus aureus30 µg≤ 12
Streptococcus pneumoniae30 µg≤ 12
Haemophilus influenzae30 µg≤ 12

Source: Based on a proposed four-category system from a study in the Japanese Journal of Antibiotics. These criteria are not standardized by CLSI or EUCAST and require in-house validation.

Table 2: MIC Correlation with Proposed Interpretive Categories

Interpretive CategoryCorresponding MIC (µg/mL)
Susceptible (Highly)≤ 3
Susceptible> 3 - 15
Intermediate> 15 - 60
Resistant> 60

Source: Japanese Journal of Antibiotics study. This correlation should be confirmed through in-house studies.

Mandatory Visualization

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing cluster_analysis Analysis start Start: Pure Bacterial Culture inoculum_prep Prepare Inoculum (3-5 colonies in saline/TSB) start->inoculum_prep turbidity_adj Adjust to 0.5 McFarland Standard inoculum_prep->turbidity_adj swab_prep Dip Sterile Swab turbidity_adj->swab_prep Use within 15 min remove_excess Remove Excess Inoculum swab_prep->remove_excess streak_plate Streak MHA Plate (3 directions) remove_excess->streak_plate dry_plate Dry Plate (3-5 min) streak_plate->dry_plate apply_disk Apply 30 µg this compound Disk dry_plate->apply_disk incubate Incubate at 35°C (16-20 hours) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (Compare to Breakpoints) measure_zone->interpret report Report as S, I, or R interpret->report

Caption: Experimental workflow for this compound disk diffusion susceptibility testing.

Disclaimer

This document is intended for research and informational purposes only. The provided protocol and interpretive criteria for this compound are based on limited available data and are not a substitute for established guidelines from regulatory bodies like CLSI or EUCAST. All procedures and interpretive criteria should be thoroughly validated by the end-user. The user assumes all responsibility for the application and interpretation of these results.

Application Note: Quantification of Cefuzonam in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Cefuzonam in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reverse-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of this compound concentrations in a biological matrix.

Introduction

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] Accurate quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This HPLC-MS/MS method provides the selectivity and sensitivity required for bioanalytical studies.

Chemical Properties of this compound
  • Molecular Formula: C₁₆H₁₅N₇O₅S₄[3][4]

  • Molecular Weight: 513.58 g/mol [3][4]

  • Chemical Structure: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Cefaclor (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • HPLC System: UltiMate 3000 RS system or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source

  • Analytical Column: Accucore C18, 100 x 2.1 mm, 2.6 µm particle size or equivalent

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cefaclor in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Precipitation Solution: Prepare a solution of 0.1% formic acid in acetonitrile containing the internal standard at a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the cold precipitation solution (acetonitrile with 0.1% formic acid and internal standard).

  • Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC Conditions

The chromatographic separation is performed using a gradient elution.

ParameterValue
Column Accucore C18 (100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetononitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode. The ion transitions are monitored in the multiple reaction monitoring (MRM) mode.

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound514.0353.125
Cefaclor (IS)368.0239.020

Note: The fragmentation of cephalosporins often involves the cleavage of the β-lactam ring and side chains. The proposed transitions are based on the molecular weight of this compound and common fragmentation patterns of similar cephalosporin structures.[5][6]

Data Presentation

Calibration Curve

The method was linear over the concentration range of 10 to 5000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
100.025
500.128
1000.255
5001.28
10002.56
25006.40
500012.8
Correlation Coefficient (r²) >0.995
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC304.8102.56.2101.7
MQC7503.598.94.999.5
HQC40002.9101.24.1100.8

Visualizations

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex Mix (1 min) add_is->vortex1 centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL into HPLC supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (HESI, Positive Mode, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described HPLC-MS/MS method offers a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in a clinical or research setting. The method meets the standard validation criteria for bioanalytical assays, ensuring the generation of high-quality data for pharmacokinetic and other related studies.

References

Cefuzonam Administration in Murine Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and methodologies for the administration of Cefuzonam in murine infection models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this third-generation cephalosporin antibiotic.

Introduction to this compound

This compound is a parenteral third-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability. Understanding its behavior in in vivo models is crucial for its development and clinical application.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the cross-linking of peptidoglycan, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these PBPs, this compound disrupts the cell wall's synthesis, leading to cell lysis and bacterial death.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Cell_lysis Cell Lysis (Bacterial Death) Peptidoglycan_synthesis->Cell_lysis Inhibition leads to This compound This compound This compound->PBP Binds to & Inhibits

This compound's Mechanism of Action

In Vitro Antibacterial Spectrum

Understanding the in vitro activity of this compound is a prerequisite for designing relevant in vivo studies. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of clinically relevant bacteria.

Bacterial SpeciesMIC (µg/mL)
Haemophilus influenzae<0.05
Streptococcus pneumoniae<0.05
Staphylococcus aureus0.39 - 0.78
Escherichia coli<0.05 - 0.10
Enterococcus faecalis6.25

Note: Data is compiled from published literature. MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetics in Murine Models

Murine Infection Models for this compound Efficacy Testing

The selection of an appropriate murine infection model is critical for evaluating the in vivo efficacy of this compound. The choice of model depends on the target pathogen and the clinical indication being investigated.

Systemic Infection Model

This model is suitable for evaluating the efficacy of this compound against bacteremia and sepsis.

Protocol:

  • Animal Model: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Inoculum Preparation: Culture the bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus) to mid-logarithmic phase. Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^7 CFU/mL). The exact inoculum size should be predetermined to cause a non-lethal systemic infection that can be cleared by an effective antibiotic.

  • Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice.

  • This compound Administration: At a specified time post-infection (e.g., 1-2 hours), administer this compound via a parenteral route (e.g., subcutaneous or intravenous). The dosage and frequency should be based on available pharmacokinetic data or dose-ranging studies.

  • Efficacy Evaluation: Monitor the mice for clinical signs of illness and mortality over a defined period (e.g., 7 days). At the end of the study, or at specified time points, bacterial load in the blood and/or organs (e.g., spleen, liver) can be determined by plating serial dilutions of blood or tissue homogenates on appropriate agar media. The 50% effective dose (ED50) can be calculated from survival data.

G start Start inoculum Prepare Bacterial Inoculum start->inoculum infect Induce Systemic Infection (IP) inoculum->infect treat Administer this compound (e.g., SC, IV) infect->treat monitor Monitor Survival & Clinical Signs treat->monitor endpoint Determine Bacterial Load (Blood, Organs) monitor->endpoint end End endpoint->end

Systemic Infection Model Workflow
Neutropenic Thigh Infection Model

This localized infection model is widely used to study the pharmacodynamics of antibiotics in the absence of a robust immune response, allowing for a direct assessment of the drug's bactericidal or bacteriostatic activity.

Protocol:

  • Animal Model and Immunosuppression: Use immunocompetent mice (e.g., ICR or Swiss Webster). Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 (e.g., 150 mg/kg) and -1 (e.g., 100 mg/kg) relative to infection.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the systemic infection model.

  • Infection: Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle of the mice.

  • This compound Administration: Typically, 2 hours post-infection, begin administration of this compound at various doses and dosing intervals.

  • Efficacy Evaluation: At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh. Homogenize the thigh tissue in a known volume of sterile saline. Determine the number of viable bacteria (CFU/thigh) by plating serial dilutions of the homogenate. The efficacy of this compound is measured by the reduction in bacterial load compared to untreated controls.

G start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infect Intramuscular Thigh Infection neutropenia->infect treat Administer this compound infect->treat harvest Harvest & Homogenize Thigh Tissue treat->harvest plate Plate Serial Dilutions harvest->plate count Count CFU plate->count end End count->end

Neutropenic Thigh Infection Model Workflow

Data Presentation and Analysis

Quantitative data from murine infection models should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Example Data Table for this compound Efficacy in a Systemic Infection Model

Treatment GroupDose (mg/kg)Dosing RegimenSurvival Rate (%)Mean Bacterial Load in Spleen (log10 CFU/g) ± SD
Vehicle Control-q12h08.5 ± 0.5
This compound10q12h206.2 ± 0.8
This compound50q12h803.1 ± 0.4
This compound100q12h100<2.0

Table 2: Example Data Table for this compound Efficacy in a Neutropenic Thigh Infection Model

Treatment GroupTotal Daily Dose (mg/kg)Dosing Interval (h)Mean Bacterial Load (log10 CFU/thigh) ± SDChange in Bacterial Load (log10 CFU) vs. 0h Control
0h Control--5.7 ± 0.2-
24h Vehicle Control--7.9 ± 0.3+2.2
This compound2064.5 ± 0.4-1.2
This compound8062.8 ± 0.5-2.9

Limitations and Future Directions

The application notes provided here are based on general principles of antimicrobial testing in murine models and the limited publicly available data for this compound. A significant limitation is the lack of specific, published ED50 values and detailed pharmacokinetic data for this compound in mice. Researchers are strongly encouraged to perform preliminary studies to establish these parameters for their specific experimental conditions. Future research should focus on generating and publishing this critical data to facilitate the continued development and optimal use of this compound.

Application Notes and Protocols: Evaluating Cefuzonam in a Neutropenic Mouse Model of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a third-generation cephalosporin antibiotic with potent, broad-spectrum activity against a range of bacterial pathogens, including Gram-negative organisms like Pseudomonas aeruginosa and various Enterobacteriaceae, as well as some Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][2] The neutropenic mouse thigh infection model is a standardized and highly utilized in vivo system for the preclinical evaluation of antimicrobial agents.[3][4] This model is particularly relevant for assessing antibiotic efficacy in an immunocompromised host, mimicking the clinical scenario of infections in neutropenic patients.[3][5]

These application notes provide a detailed framework for evaluating the efficacy of this compound in a neutropenic mouse model of bacterial infection. The protocols outlined below are based on established methodologies for other cephalosporins in similar models, given the limited publicly available data specific to this compound in this context.[6][7]

Key Concepts and Applications

The neutropenic mouse thigh model allows for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with antibiotic efficacy. For beta-lactam antibiotics like this compound, the primary PK/PD index predictive of efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[7][8] This model is instrumental in:

  • Determining the in vivo efficacy of this compound against specific bacterial pathogens.

  • Establishing dose-response relationships.

  • Defining the PK/PD targets required for bacterial stasis or reduction.

  • Comparing the efficacy of this compound to other antimicrobial agents.

Experimental Protocols

I. Induction of Neutropenia

A transient neutropenic state is induced in mice to minimize the contribution of the host immune system to bacterial clearance, thereby isolating the effect of the antimicrobial agent.[3][5] Cyclophosphamide is a commonly used agent for this purpose.[4][5]

Materials:

  • Cyclophosphamide monohydrate

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (IP) injection

  • 6- to 8-week-old female ICR or Swiss Webster mice

Protocol:

  • Prepare a sterile solution of cyclophosphamide in saline at a concentration of 20 mg/mL.

  • Administer cyclophosphamide via IP injection. A common regimen involves two doses:

    • Day -4: 150 mg/kg

    • Day -1: 100 mg/kg

  • This regimen typically induces profound neutropenia (neutrophil counts <100 cells/mm³) by the day of infection. It is advisable to perform pilot studies to confirm the kinetics of neutropenia in the specific mouse strain being used.

II. Bacterial Strain Preparation and Inoculation

The choice of bacterial strain should be guided by the known antibacterial spectrum of this compound, which includes P. aeruginosa, E. coli, and K. pneumoniae.[1]

Materials:

  • Bacterial isolate (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Spectrophotometer

  • Sterile saline

  • Syringes and needles for intramuscular (IM) injection

Protocol:

  • From a frozen stock, streak the bacterial isolate onto an agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into TSB and grow to mid-logarithmic phase (approximately 2-4 hours) at 37°C with shaking.

  • Monitor the bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the bacteria by centrifugation, wash the pellet with sterile saline, and resuspend in saline to the desired concentration (e.g., ~10⁷ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

  • Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension into the thigh muscle of each neutropenic mouse. This should result in a starting bacterial load of approximately 10⁶ CFU/thigh.

III. This compound Administration and Efficacy Assessment

Materials:

  • This compound powder for injection

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for subcutaneous (SC) or intravenous (IV) administration

  • Tissue homogenizer

  • Phosphate-buffered saline (PBS)

  • Agar plates for bacterial enumeration

Protocol:

  • Prepare a stock solution of this compound in the chosen vehicle. Further dilutions should be made to achieve the desired dosage concentrations.

  • Two hours after bacterial inoculation, begin administration of this compound. The route of administration (e.g., subcutaneous) and dosing interval (e.g., every 3, 6, or 12 hours) should be based on the pharmacokinetic properties of this compound in mice.[6][9]

  • Include a control group of mice that receives only the vehicle.

  • At a predetermined time point (typically 24 hours after the start of treatment), euthanize the mice.

  • Aseptically remove the entire thigh muscle.

  • Homogenize the thigh tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/thigh).

  • The efficacy of this compound is determined by calculating the change in bacterial log₁₀ CFU/thigh over the 24-hour treatment period compared to the initial inoculum and the untreated control group.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: In Vitro Susceptibility of Bacterial Strains to this compound

Bacterial StrainOrganismMIC (µg/mL)
Strain APseudomonas aeruginosaData to be determined
Strain BEscherichia coliData to be determined
Strain CKlebsiella pneumoniaeData to be determined

Table 2: Efficacy of this compound in the Neutropenic Mouse Thigh Infection Model (24-hour treatment)

Treatment GroupDose (mg/kg)Dosing Interval (h)Initial Inoculum (log₁₀ CFU/thigh)Final Bacterial Count (log₁₀ CFU/thigh)Change in Bacterial Count (Δ log₁₀ CFU/thigh)
Vehicle Control--DataDataData
This compoundDose 16DataDataData
This compoundDose 26DataDataData
This compoundDose 36DataDataData
Comparator DrugDoseIntervalDataDataData

Table 3: Pharmacokinetic Parameters of this compound in Infected Neutropenic Mice

Dose (mg/kg)Cmax (µg/mL)T½ (hours)AUC₀₋₂₄ (µg·h/mL)Protein Binding (%)
Dose 1DataDataDataData
Dose 2DataDataDataData

Visualizations

Experimental Workflow

Experimental_Workflow A Induction of Neutropenia (Cyclophosphamide IP) Day -4 and -1 B Bacterial Inoculation (IM in Thigh) Day 0, T=0h A->B 4 days C Initiation of Treatment (this compound/Vehicle SC) Day 0, T=2h B->C 2 hours D Continued Dosing (at specified intervals) C->D e.g., q6h E Euthanasia & Tissue Harvest Day 1, T=26h D->E 24h total treatment F Tissue Homogenization & Serial Dilution E->F G Bacterial Enumeration (CFU/thigh) F->G H Data Analysis (Efficacy Determination) G->H

Caption: Workflow for this compound efficacy testing.

Pharmacodynamic Relationship

PD_Relationship PK Pharmacokinetics (Drug Concentration over Time) PD_Index PK/PD Index (%fT>MIC) PK->PD_Index MIC In Vitro Potency (MIC) MIC->PD_Index Efficacy In Vivo Efficacy (Δ log10 CFU/thigh) PD_Index->Efficacy Correlates with

Caption: Relationship between PK, MIC, and efficacy.

Conclusion

The neutropenic mouse thigh infection model provides a robust platform for the preclinical assessment of this compound. By following these generalized protocols, researchers can generate critical data on the in vivo efficacy and pharmacodynamics of this compound against key bacterial pathogens. This information is invaluable for dose optimization, understanding the drug's potential clinical utility, and guiding further drug development efforts. It is strongly recommended that researchers perform pilot studies to optimize these protocols for their specific laboratory conditions and bacterial strains of interest.

References

Application Notes and Protocols for Cefuzonam in Experimental Pneumonia Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a third-generation cephalosporin antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][2] this compound has shown clinical effectiveness in treating severe bacterial infections in humans, including pneumonia and lung abscesses.[3][4][5][6] While specific studies on this compound in animal models of experimental pneumonia are limited in the available literature, its in vitro activity against key respiratory pathogens and the established methodologies for similar cephalosporins provide a strong basis for designing preclinical efficacy studies.

These application notes provide a summary of the available data on this compound's activity and a generalized protocol for evaluating its efficacy in rodent models of bacterial pneumonia, based on established experimental procedures for other beta-lactam antibiotics.[1][2][7][8][9][10][11][12][13]

Mechanism of Action: Cephalosporin Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of this compound, like other beta-lactam antibiotics, is achieved by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls.

G cluster_bacterium Bacterial Cell cluster_action PBP Penicillin-Binding Proteins (PBPs) Wall Cross-linked Peptidoglycan Cell Wall PBP->Wall Synthesis Precursors Peptidoglycan Precursors Precursors->PBP Transpeptidation Lysis Cell Lysis & Death Wall->Lysis Weakened Wall This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PBP Binds to PBPs

Caption: this compound inhibits bacterial cell wall synthesis by binding to PBPs.

Data Presentation

In Vitro Susceptibility of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains relevant to pneumonia, as reported in the literature. This data is crucial for informing dose selection in preclinical models.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Relevant Bacterial Pathogens

Bacterial SpeciesStrain(s)Inoculum Size (CFU/mL)MIC (µg/mL)Reference
Klebsiella pneumoniaeClinical Isolates1060.024 - 0.05[14]
Staphylococcus aureusClinical Isolates1060.39[14]
Staphylococcus aureusClinical IsolatesNot Specified0.39 - 0.78[15]
Escherichia coliClinical Isolates1060.024[14]
Escherichia coliClinical IsolatesNot Specified<0.05 - 0.10[15]
Haemophilus influenzae14 Clinical StrainsNot Specified<0.05[15]
Streptococcus pneumoniae6 Clinical StrainsNot Specified<0.05[15]

Note: MIC values can vary depending on the specific bacterial strain and testing methodology.

Clinical Efficacy of this compound in Human Pneumonia

While not animal data, clinical studies provide context for the potential of this compound.

Table 2: Summary of Clinical Efficacy of this compound in Human Bacterial Pneumonia

Study DesignPatient PopulationThis compound DosageClinical Efficacy RateBacteriological Eradication RateReference
Double-blind, comparativeBacterial pneumonia and lung abscess1 g, twice daily, IV drip84.9% (45/53)89.5% (17/19)[3][4]
Open-labelModerate to severe bacterial pneumonia2 g to 4 g daily90% (9/10)Not Reported[5][6]
Open-label (pediatric)9 cases of pneumonia58.5 to 85.7 mg/kg daily86% (overall)Not Reported[15]

Experimental Protocols

The following are generalized protocols for establishing and treating experimental bacterial pneumonia in murine and rat models. These protocols are based on methodologies reported for other cephalosporins and can be adapted for the evaluation of this compound.

Generalized Experimental Workflow

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Monitoring cluster_evaluation Evaluation A Animal Acclimatization (e.g., Mice/Rats) C Immunosuppression (Optional, e.g., Cyclophosphamide) A->C B Bacterial Culture (e.g., K. pneumoniae) D Induction of Pneumonia (Intratracheal/Intranasal/ Aerosol Instillation) B->D C->D Prior to infection E Initiate this compound Treatment (e.g., 2-4h post-infection) D->E F Administer Vehicle Control D->F G Monitor Animal Health (Survival, Clinical Scores) E->G F->G H Euthanasia at Pre-defined Endpoints (e.g., 24, 48h) G->H I Collect Lungs & Spleen H->I J Bacterial Load Quantification (CFU/g tissue) I->J K Histopathology of Lungs I->K L Cytokine Analysis (e.g., TNF-α, IL-1β) I->L

Caption: Workflow for evaluating this compound in an animal pneumonia model.

Protocol 1: Murine Model of Klebsiella pneumoniae Pneumonia

This protocol is adapted from studies using beta-lactam antibiotics to treat K. pneumoniae infections in mice.[1][2][7]

1. Animals:

  • Species: Female BALB/c or C57BL/6 mice.

  • Age/Weight: 6-8 weeks old, 18-22 g.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: A virulent, encapsulated strain of Klebsiella pneumoniae (e.g., ATCC 43816).

  • Culture: Grow bacteria in tryptic soy broth (TSB) to mid-logarithmic phase.

  • Inoculum: Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 107 to 1 x 108 CFU/mL). The final inoculum size should be determined in pilot studies to achieve a non-lethal but robust infection.

3. Induction of Pneumonia:

  • Anesthesia: Anesthetize mice using a suitable method (e.g., inhaled isoflurane or intraperitoneal ketamine/xylazine).

  • Inoculation Route:

    • Intratracheal (IT) Instillation: A non-surgical method is preferred.[10] Place the anesthetized mouse in a supine position on a slanted board. Gently extend the tongue and instill 25-50 µL of the bacterial suspension into the trachea using a micropipette.

    • Intranasal (IN) Inoculation: Deliver 20-30 µL of the bacterial suspension to the nares of the anesthetized mouse.

4. Immunosuppression (Optional):

  • For a more severe or consistent infection model, mice can be rendered neutropenic.

  • Agent: Cyclophosphamide.

  • Regimen: Administer intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[11]

5. This compound Treatment:

  • Preparation: Dissolve this compound sodium in sterile saline or PBS to the desired concentrations.

  • Timing: Initiate treatment 2-4 hours post-infection.

  • Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injection.

  • Dosage and Schedule: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) every 8 or 12 hours. The optimal dose and schedule should be informed by pharmacokinetic data if available.

  • Control Groups: Include a vehicle control group (saline or PBS) and potentially a positive control group with a known effective antibiotic.

6. Outcome Measures:

  • Survival: Monitor survival rates over a period of 7 days for lethality studies.

  • Bacterial Load: At predetermined time points (e.g., 24, 48, and 72 hours post-infection), euthanize subsets of mice. Aseptically remove the lungs and spleen, homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, cellular infiltration, and tissue damage.

  • Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in lung homogenates or bronchoalveolar lavage fluid (BALF) using ELISA or multiplex assays.

Protocol 2: Rat Model of Pseudomonas aeruginosa Pneumonia

This protocol is based on established rat models of P. aeruginosa pneumonia.[9][10][12] Rats are often used for pneumonia models as their larger size facilitates certain procedures and may better mimic lobar pneumonia.[12]

1. Animals:

  • Species: Male or female Sprague-Dawley or Long-Evans rats.

  • Weight: 200-300 g.

  • Acclimatization: Acclimatize for at least 7 days.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: A mucoid or non-mucoid strain of Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).

  • Inoculum: Prepare the bacterial suspension as described in Protocol 1. For chronic infection models, bacteria can be embedded in agar beads.[16] The target inoculum is typically 106 - 108 CFU per rat.

3. Induction of Pneumonia:

  • Anesthesia: Anesthetize rats with isoflurane or a ketamine/xylazine cocktail.

  • Inoculation Route (Intratracheal):

    • Surgically expose the trachea and directly inject 100-200 µL of the bacterial suspension using a fine-gauge needle.[9]

    • Alternatively, use a non-surgical intubation method with a small animal laryngoscope.[10]

4. This compound Treatment:

  • Preparation and Timing: As described in Protocol 1.

  • Route of Administration: Intraperitoneal (IP), subcutaneous (SC), or intramuscular (IM).

  • Dosage and Schedule: Determine appropriate dosages based on allometric scaling from mouse studies or available pharmacokinetic data for rats. Administer twice or three times daily.

  • Control Groups: Include vehicle and/or positive control groups.

5. Outcome Measures:

  • Bacterial Load: Quantify CFU in lung and spleen homogenates at specified time points.

  • Lung Injury Assessment:

    • Extravascular Lung Water: Measure the wet-to-dry weight ratio of the lungs as an indicator of pulmonary edema.[10]

    • Bronchoalveolar Lavage (BAL): Perform BAL to analyze total and differential cell counts and protein concentration as a measure of alveolar-capillary barrier permeability.

  • Histopathology: Assess lung tissue for inflammation and damage as described for the murine model.

  • Systemic Dissemination: Culture blood samples to assess the incidence of bacteremia.

  • Survival Analysis: Monitor survival over 7-10 days.

Conclusion

References

Application Notes and Protocols: Efficacy of Cefuzonam in a Sepsis Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in critical care, necessitating the exploration of effective antimicrobial agents. Cefuzonam, a third-generation cephalosporin antibiotic, exhibits potent bactericidal properties against a wide array of bacterial pathogens. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a candidate for managing severe infections that can lead to sepsis. This document provides a comprehensive overview of this compound, including its mechanism of action and a generalized protocol for evaluating its efficacy in a preclinical sepsis animal model. Given the absence of specific published studies on this compound in sepsis animal models, this guide presents a hypothetical experimental framework based on established methodologies.

This compound: Mechanism of Action and Spectrum of Activity

This compound is a beta-lactam antibiotic that functions by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls. This is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The inhibition of PBP activity leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

As a third-generation cephalosporin, this compound possesses a broad spectrum of activity, particularly against Gram-negative bacteria. Its activity spectrum includes many Gram-negative bacteria such as Escherichia coli, Klebsiella species, and Pseudomonas aeruginosa, as well as some Gram-positive bacteria like Streptococcus pneumoniae. This makes it a valuable agent for treating severe infections, including pneumonia, urinary tract infections, and intra-abdominal infections, which are common precursors to sepsis. Third-generation cephalosporins are recognized for their utility in treating bacteremia and septicemia.

Data Presentation: Hypothetical Efficacy of this compound in a Murine Sepsis Model

The following tables present hypothetical data to illustrate how the efficacy of this compound could be quantified in a sepsis animal model. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Table 1: Survival Rate of Septic Mice Following this compound Treatment

Treatment GroupNumber of Animals (n)Survival Rate at 72h (%)
Saline Control1010
This compound (25 mg/kg)1040
This compound (50 mg/kg)1070
This compound (100 mg/kg)1090

Table 2: Bacterial Load in Blood and Peritoneal Fluid of Septic Mice

Treatment GroupMean Bacterial Load in Blood (CFU/mL) at 24hMean Bacterial Load in Peritoneal Fluid (CFU/mL) at 24h
Saline Control5 x 10^71 x 10^8
This compound (50 mg/kg)2 x 10^45 x 10^4
This compound (100 mg/kg)< 1 x 10^28 x 10^2

Table 3: Pro-inflammatory Cytokine Levels in Serum of Septic Mice

Treatment GroupTNF-α (pg/mL) at 6hIL-6 (pg/mL) at 6h
Saline Control12003500
This compound (50 mg/kg)6501800
This compound (100 mg/kg)300800

Experimental Protocols

The following is a generalized protocol for assessing the efficacy of this compound in a murine model of sepsis induced by cecal ligation and puncture (CLP), a widely used model that mimics the polymicrobial nature of clinical sepsis.

Animal Model and Sepsis Induction (Cecal Ligation and Puncture - CLP)
  • Animals: Male or female C57BL/6 mice, 8-12 weeks old.

  • Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.

  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm to induce moderate sepsis).

    • Puncture the ligated cecal stump once or twice with a 22-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Sham Control: Sham-operated animals undergo the same procedure without ligation and puncture of the cecum.

  • Post-operative Care: Administer subcutaneous saline for fluid resuscitation immediately after surgery. Provide appropriate analgesia as per institutional guidelines.

This compound Administration
  • Preparation: Dissolve this compound sodium salt in sterile saline to the desired concentrations (e.g., 25, 50, and 100 mg/kg).

  • Administration Route: Administer this compound via an appropriate route, such as intravenous (IV) or intraperitoneal (IP) injection.

  • Dosing Regimen: Initiate treatment at a specified time post-CLP (e.g., 6 hours) and continue at regular intervals (e.g., every 12 hours) for a defined duration (e.g., 3-5 days).

Efficacy Assessment
  • Survival Monitoring: Monitor the survival of the animals at regular intervals for up to 7 days post-CLP.

  • Bacterial Load Determination:

    • At predetermined time points (e.g., 24 hours post-infection), collect blood and peritoneal lavage fluid.

    • Perform serial dilutions and plate on appropriate agar plates (e.g., blood agar).

    • Incubate plates and count colony-forming units (CFU) to determine the bacterial load.

  • Cytokine Analysis:

    • Collect blood at various time points (e.g., 6 and 24 hours post-CLP) and process to obtain serum.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Clinical Scoring: Monitor clinical signs of sickness (e.g., posture, activity, piloerection) at regular intervals to generate a sepsis score.

Visualizations

G Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Death Peptidoglycan->Lysis Inhibition leads to CellWall->Lysis Weakened wall leads to

Caption: this compound's bactericidal mechanism.

Application Notes and Protocols for Testing Cefuzonam Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a third-generation cephalosporin antibiotic that demonstrates potent bactericidal activity, primarily against Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final step in peptidoglycan synthesis.[1][2] This interference with cell wall integrity leads to bacterial cell lysis and death.[2] However, the emergence of antibiotic resistance, often mediated by β-lactamase enzymes that inactivate β-lactam antibiotics, necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens.[2][3]

These application notes provide detailed protocols for testing the synergistic activity of this compound in combination with other classes of antibiotics. The primary objective is to determine if the combination of this compound with another antibiotic results in a greater antimicrobial effect than the sum of their individual effects. Investigating synergy is crucial for expanding the therapeutic potential of this compound, potentially overcoming resistance mechanisms, and providing effective treatment options for challenging bacterial infections.

Rationale for Antibiotic Combinations

Combining this compound with other antimicrobial agents can be a strategic approach for several reasons:

  • Broadening the Spectrum of Activity: To provide empirical coverage against a wider range of potential pathogens.[4]

  • Synergistic Activity: To achieve a more potent bactericidal effect than either agent alone.[4][5]

  • Preventing the Emergence of Resistance: To reduce the likelihood of resistant mutants developing during therapy.[4]

Potential antibiotic classes for synergistic testing with this compound include:

  • Aminoglycosides (e.g., Gentamicin, Amikacin): The disruption of the bacterial cell wall by β-lactams like this compound can facilitate the entry of aminoglycosides into the periplasmic space, leading to enhanced bacterial killing.[4][6] This combination is often used for severe hospital-acquired infections.[6]

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Combinations of cephalosporins and fluoroquinolones have demonstrated synergistic effects against various bacteria, including resistant strains of Pseudomonas aeruginosa.[7][8][9]

  • β-Lactamase Inhibitors (e.g., Tazobactam, Clavulanic Acid): These compounds protect β-lactam antibiotics from degradation by β-lactamase enzymes, thereby restoring their activity against resistant bacteria.[3][10][11]

  • Polymyxins (e.g., Polymyxin B): Recent studies have shown synergistic potential between third-generation cephalosporins and polymyxin B against carbapenem-polymyxin-resistant Klebsiella pneumoniae.[12]

Experimental Protocols

Two standard in vitro methods for assessing antibiotic synergy are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

a. Materials:

  • This compound powder

  • Second antibiotic powder

  • Appropriate solvents for each antibiotic

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (standardized to 0.5 McFarland)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

b. Experimental Workflow:

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Incubation & Analysis A Prepare stock solutions of This compound and Drug B B Prepare serial dilutions of both drugs in CAMHB A->B D Dispense CAMHB to all wells B->D C Standardize bacterial inoculum to 0.5 McFarland H Add bacterial inoculum to all test wells C->H E Add this compound dilutions horizontally (Rows A-G) D->E F Add Drug B dilutions vertically (Columns 1-10) E->F G Add this compound alone (Row H) and Drug B alone (Column 11) F->G G->H I Include growth control (inoculum only) and sterility control (broth only) H->I J Incubate at 35°C for 16-20 hours K Determine MIC of each drug alone and in combination J->K L Calculate FIC Index K->L M Interpret results: Synergy, Additive, Indifference, or Antagonism L->M

Caption: Workflow for the Checkerboard Synergy Assay.

c. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration that is a multiple of the highest concentration to be tested.

  • Prepare Drug Dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create two-fold serial dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create two-fold serial dilutions of the second antibiotic.

    • The final plate will contain various combinations of the two drugs.

    • Include control wells: this compound only (row H), second antibiotic only (column 11), a growth control (no antibiotic), and a sterility control (no bacteria).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Collection: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

d. Data Presentation and Interpretation:

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index:

FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Drug B (FIC B) = (MIC of Drug B in combination) / (MIC of Drug B alone)

ΣFIC = FIC A + FIC B

The results are interpreted as follows:

ΣFIC Value Interpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Time-Kill Curve Analysis Protocol

Time-kill curve analysis assesses the bactericidal activity of antibiotics over time and can provide a more dynamic view of their interaction.

a. Materials:

  • This compound and second antibiotic

  • CAMHB

  • Bacterial inoculum (standardized to 0.5 McFarland)

  • Culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Timer

  • Spectrophotometer

b. Experimental Workflow:

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Incubation and Sampling cluster_analysis Data Analysis A Prepare bacterial culture to early log phase B Set up test tubes with CAMHB containing: 1. Growth Control (no drug) 2. This compound alone 3. Drug B alone 4. This compound + Drug B A->B C Inoculate tubes with bacteria to ~5 x 10^5 CFU/mL B->C D Incubate at 37°C with shaking E Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) D->E F Perform serial dilutions of each aliquot E->F G Plate dilutions onto agar plates F->G H Incubate plates for 18-24 hours G->H I Count colonies (CFU/mL) H->I J Plot log10 CFU/mL vs. time I->J K Interpret curves for synergy, indifference, or antagonism J->K

Caption: Workflow for Time-Kill Curve Synergy Analysis.

c. Procedure:

  • Inoculum Preparation: Grow a bacterial culture to the early logarithmic phase of growth. Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Test Setup: Prepare culture tubes with the following:

    • Growth control (no antibiotic)

    • This compound alone (e.g., at 0.5x MIC)

    • Second antibiotic alone (e.g., at 0.5x MIC)

    • This compound and the second antibiotic in combination (e.g., at 0.5x MIC of each).

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

d. Data Presentation and Interpretation:

The results are interpreted based on the change in bacterial count over 24 hours.

Result Definition
Synergy ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
Indifference < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
Antagonism ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
Bactericidal Activity ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Bacteriostatic Activity < 3-log10 reduction in CFU/mL from the initial inoculum.

Summary of Data Presentation

All quantitative data from the checkerboard and time-kill assays should be summarized in clear and concise tables for easy comparison.

Table 1: Checkerboard Synergy Testing Results

Bacterial StrainAntibiotic BMIC this compound (µg/mL)MIC Antibiotic B (µg/mL)MIC this compound in Combination (µg/mL)MIC Antibiotic B in Combination (µg/mL)ΣFICInterpretation
E. coli ATCC 25922Gentamicin1.00.50.250.1250.5Synergy
P. aeruginosa PAO1Ciprofloxacin2.00.251.00.06250.75Additive
K. pneumoniae BAA-1705Tazobactam8.04.01.02.00.625Additive

Table 2: Time-Kill Analysis Results (at 24 hours)

Bacterial StrainAntibiotic CombinationLog10 CFU/mL Reduction vs. Most Active Single AgentInterpretation
E. coli ATCC 25922This compound + Gentamicin2.5Synergy
P. aeruginosa PAO1This compound + Ciprofloxacin1.2Indifference
K. pneumoniae BAA-1705This compound + Tazobactam2.1Synergy

Signaling Pathways and Logical Relationships

The interaction between this compound and a β-lactamase inhibitor can be visualized as a logical pathway where the inhibitor protects this compound from enzymatic degradation, allowing it to reach its target.

Signaling_Pathway cluster_drugs Administered Drugs cluster_bacterium Bacterial Cell This compound This compound BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Degradation PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binding & Inhibition CellWall Cell Wall Synthesis This compound->CellWall Blocks Inhibitor β-Lactamase Inhibitor Inhibitor->BetaLactamase Inhibition PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Leads to

Caption: this compound and β-Lactamase Inhibitor Interaction.

These protocols and guidelines provide a comprehensive framework for researchers to systematically evaluate the synergistic potential of this compound with other antibiotics. The resulting data will be invaluable for the development of novel combination therapies to combat bacterial infections and overcome antimicrobial resistance.

References

Application Notes and Protocols for Studying Cefuzonam Resistance Development In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro development of bacterial resistance to Cefuzonam, a third-generation cephalosporin antibiotic. Given the limited availability of recent, specific quantitative data for this compound, this document utilizes data from closely related third-generation cephalosporins as illustrative examples to provide a robust framework for experimental design and data interpretation.

Introduction

This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[1] The emergence of antibiotic resistance is a significant threat to the clinical efficacy of antimicrobial agents. Understanding the mechanisms and dynamics of resistance development to this compound is crucial for its effective use and for the development of strategies to combat resistance.

The primary mechanisms of resistance to cephalosporins, including this compound, are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2]

  • Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of this compound.[2][3]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict the entry of the antibiotic into the cell.

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[4]

This document outlines key in vitro experiments to investigate these resistance mechanisms.

Data Presentation

Table 1: Example MIC Distribution of a Third-Generation Cephalosporin against Clinical Isolates of Pseudomonas aeruginosa

This table provides an example of the baseline susceptibility of a bacterial population to a third-generation cephalosporin. Such data is essential for selecting appropriate starting concentrations for resistance development studies.

MIC (µg/mL)Number of Isolates (N=207)Percentage of Isolates (%)Cumulative Percentage (%)
≤13516.916.9
24220.337.2
45828.065.2
83115.080.2
16188.788.9
32125.894.7
≥64115.3100.0

Data is illustrative and based on typical distributions for third-generation cephalosporins against P. aeruginosa.[5]

Table 2: Illustrative Example of MIC Increase in P. aeruginosa During a Serial Passage Experiment with a Third-Generation Cephalosporin

This table demonstrates the stepwise increase in the Minimum Inhibitory Concentration (MIC) of a third-generation cephalosporin against P. aeruginosa over successive daily exposures (passages). This method is used to select for and quantify the development of resistance.

Day (Passage Number)Modal MIC (µg/mL)Fold Increase from Day 0
01-
122
244
388
41616
53232
66464
7128128

This data is a representative example based on studies of ceftazidime resistance development and does not represent actual this compound data.[6]

Table 3: Frequency of Spontaneous Resistance to Different Cephalosporins in P. aeruginosa

This table illustrates the frequency at which resistant mutants are selected in a single exposure to a high concentration of the antibiotic.

CephalosporinSelection ConcentrationFrequency of Resistance
Cefepime4x MIC< 10⁻¹¹
Ceftazidime4x MIC10⁻⁵ to 10⁻¹⁰
Cefotaxime4x MIC10⁻⁵ to 10⁻¹⁰

Data from related cephalosporins is used to illustrate the concept.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound powder

  • Bacterial culture (e.g., P. aeruginosa ATCC 27853, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in MHB.

  • Perform serial two-fold dilutions of this compound in the wells of a 96-well plate, typically ranging from 256 µg/mL to 0.25 µg/mL.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Serial Passage Experiment for In Vitro Resistance Development

Objective: To induce and select for this compound-resistant mutants by repeatedly exposing a bacterial population to sub-inhibitory concentrations of the antibiotic.

Materials:

  • This compound

  • Bacterial culture

  • MHB

  • 96-well plates or culture tubes

  • Incubator

Protocol:

  • Determine the baseline MIC of this compound for the bacterial strain of interest.

  • Inoculate a tube of MHB containing this compound at a concentration of 0.5x the MIC with the bacterial culture.

  • Incubate at 37°C for 24 hours.

  • After incubation, determine the MIC of the bacterial population from the tube with the highest concentration of this compound that shows growth.

  • Use the culture from this tube to inoculate a new series of this compound dilutions for the next passage.

  • Repeat this process for a predetermined number of passages (e.g., 20-30) or until a significant increase in MIC is observed.[8]

  • Isolate and characterize the resistant mutants from the final passage.

Determination of Mutation Frequency

Objective: To quantify the frequency of spontaneous mutations that confer resistance to this compound.

Materials:

  • This compound

  • Bacterial culture

  • MHA plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Grow an overnight culture of the test bacterium in antibiotic-free broth.

  • Determine the total number of viable cells (CFU/mL) by plating serial dilutions on antibiotic-free MHA.

  • Plate a large, known number of cells (e.g., 10⁹ to 10¹⁰ CFU) onto MHA plates containing a selective concentration of this compound (typically 4x to 8x the MIC).

  • Incubate the plates at 37°C for 48 hours.

  • Count the number of colonies that grow on the antibiotic-containing plates. These are the resistant mutants.

  • Calculate the mutation frequency by dividing the number of resistant mutants by the total number of viable cells plated.

Molecular Characterization of Resistant Mutants

Objective: To identify the genetic basis of this compound resistance in the selected mutants.

Materials:

  • Resistant bacterial isolates

  • DNA extraction kit

  • PCR reagents and primers for relevant genes (e.g., β-lactamase genes, PBP genes)

  • Sanger sequencing or whole-genome sequencing (WGS) platform

Protocol:

  • Extract genomic DNA from the this compound-resistant mutants and the parental susceptible strain.

  • For known resistance genes:

    • Amplify specific genes known to be involved in β-lactam resistance (e.g., ampC, genes encoding for PBPs) using PCR.

    • Sequence the PCR products to identify mutations (e.g., point mutations, insertions, deletions) that may alter protein function.

  • For novel resistance mechanisms:

    • Perform WGS on the resistant mutants and the parental strain.

    • Compare the genomes to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and gene copy number variations that are unique to the resistant isolates.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_experiments In Vitro Experiments cluster_analysis Analysis Bacterial_Strain Bacterial Strain (e.g., P. aeruginosa) MIC_Determination 1. MIC Determination Bacterial_Strain->MIC_Determination Serial_Passage 2. Serial Passage Bacterial_Strain->Serial_Passage Mutation_Frequency 3. Mutation Frequency Bacterial_Strain->Mutation_Frequency Cefuzonam_Stock This compound Stock Solution Cefuzonam_Stock->MIC_Determination Cefuzonam_Stock->Serial_Passage Cefuzonam_Stock->Mutation_Frequency MIC_Determination->Serial_Passage Provides baseline and monitors resistance Resistant_Mutants Isolation of Resistant Mutants Serial_Passage->Resistant_Mutants Mutation_Frequency->Resistant_Mutants Molecular_Analysis 4. Molecular Characterization (PCR, Sequencing, WGS) Resistant_Mutants->Molecular_Analysis Data_Interpretation Data Interpretation Molecular_Analysis->Data_Interpretation

Caption: Experimental workflow for studying this compound resistance.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance This compound This compound (Extracellular) Porin Porin Channel (Outer Membrane) This compound->Porin Entry Periplasm Periplasmic Space Porin->Periplasm Porin_Loss Porin Loss/ Modification Porin->Porin_Loss Mutation/Deletion prevents entry PBP Penicillin-Binding Protein (PBP) (Inner Membrane) Periplasm->PBP Binding & Inhibition of Cell Wall Synthesis Efflux_Pump Efflux Pump Periplasm->Efflux_Pump Export Beta_Lactamase β-Lactamase Production Periplasm->Beta_Lactamase Degradation PBP_Mutation PBP Alteration PBP->PBP_Mutation Mutation leads to reduced affinity Efflux_Upregulation Efflux Pump Upregulation Efflux_Pump->Efflux_Upregulation Increased expression removes drug

Caption: General signaling pathways of cephalosporin resistance.

References

Troubleshooting & Optimization

Troubleshooting Cefuzonam instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefuzonam in cell culture applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on its potential instability in culture media.

Problem 1: Loss of this compound Activity Over Time

Question: I am observing a decrease in the antibacterial efficacy of this compound in my multi-day cell culture experiment. What could be the cause?

Answer: The loss of this compound activity is likely due to its degradation in the culture medium. This compound, a β-lactam antibiotic, is susceptible to hydrolysis, a process influenced by several factors.

  • pH: The pH of the culture medium is a critical factor. Like other cephalosporins, this compound is most stable in a slightly acidic to neutral pH range (pH 5.5-6.5). Many standard culture media have a physiological pH of around 7.2-7.4, which can accelerate the degradation of the β-lactam ring, the active component of the antibiotic.

  • Temperature: Standard incubation temperatures of 37°C can also contribute to the degradation of this compound over time.

  • Media Components: Certain components in the culture medium can interact with and degrade this compound.

To address this, consider the following:

  • Replenish this compound: For long-term experiments, it is advisable to replenish the this compound-containing medium every 24-48 hours.

  • pH Monitoring: Monitor the pH of your culture medium regularly. Cellular metabolism can alter the pH, potentially accelerating this compound degradation.

  • Control Experiments: Include a "no-cells" control with this compound in the medium to assess the stability of the antibiotic under your specific experimental conditions.

Problem 2: Inconsistent Experimental Results

Question: I am getting variable results in my experiments using this compound. Could this be related to its stability?

Answer: Yes, inconsistent results are a common consequence of antibiotic instability. If the concentration of active this compound varies between experiments or even within the same experiment over time, it will lead to unreliable data.

To improve consistency:

  • Freshly Prepare Solutions: Always prepare fresh stock solutions of this compound and add it to the culture medium immediately before use. Avoid using pre-mixed media that has been stored for an extended period.

  • Standardize Protocols: Ensure that all experimental parameters, including incubation time, cell density, and media composition, are kept consistent across all experiments.

  • Stability Testing: If you suspect instability is a major issue, you can perform a stability study of this compound in your specific culture medium using a technique like High-Performance Liquid Chromatography (HPLC).

Problem 3: Potential Interaction with Serum

Question: Does the presence of serum in my culture medium affect the activity of this compound?

Answer: Yes, serum components, particularly albumin, can bind to this compound. Studies have shown that cephalosporins can bind to human serum albumin (HSA) and bovine serum albumin (BSA), a common supplement in cell culture media.[1][2][3][4] This binding is generally reversible, but it can reduce the concentration of free, active this compound available to act on bacteria.

  • Consider Serum-Free Media: If your experimental design allows, consider using a serum-free medium to eliminate this variable.

  • Account for Binding: If serum is required, be aware that the effective concentration of this compound may be lower than the nominal concentration. You may need to determine the optimal concentration in the presence of serum empirically.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other cephalosporins, is the hydrolysis of the β-lactam ring.[5][6][7] This process inactivates the antibiotic as the intact β-lactam ring is essential for its antibacterial activity. The hydrolysis can be catalyzed by acidic or basic conditions and is accelerated at higher temperatures.

Q2: How does the pH of the culture medium affect this compound stability?

A2: The stability of cephalosporins is highly pH-dependent. Degradation is generally faster in both acidic (below pH 4) and alkaline (above pH 7) conditions.[8][9] The optimal stability for many cephalosporins is in the slightly acidic to neutral range. Since most cell culture media are buffered to a physiological pH of 7.2-7.4, some degradation of this compound over time is expected.

Q3: What is the expected half-life of this compound in culture medium at 37°C?

Q4: Can I pre-mix this compound in my culture medium and store it?

A4: It is not recommended to store culture medium containing this compound for extended periods, especially at 4°C or room temperature. To ensure consistent activity, it is best to add freshly prepared this compound stock solution to the medium just before use.

Q5: Are there any components in standard culture media that are known to degrade this compound?

A5: Besides the general effects of pH and temperature, specific components can potentially interact with this compound. While comprehensive studies on this compound's compatibility with all media supplements are not available, it is good practice to be aware of potential interactions. For instance, reducing agents or strong nucleophiles could potentially react with the β-lactam ring.

Quantitative Data on Cephalosporin Stability

The following table summarizes stability data for other cephalosporins, which can serve as a general guide for understanding this compound's behavior.

CephalosporinConditionHalf-lifeReference
CefotaximeTryptone Soy Broth, 37°CDetectable up to 12 days (significant degradation)N/A
CeftriaxoneUndiluted Human Serum, 37°CSignificant degradation after 120 hours[10]
CefazolinAqueous Solution, pH 1.0, 35°C~25 hours[5]
CephalexinAqueous Solution, pH 1.0, 35°CMore stable than Cefazolin[5]

Experimental Protocols

Protocol: Determination of this compound Stability in Culture Media by HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound analytical standard

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., sodium phosphate, pH 7.0)

  • 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase for the separation of this compound. A common mobile phase for cephalosporins consists of a mixture of acetonitrile and a phosphate buffer. The exact ratio should be optimized for your specific column and system.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a known concentration (e.g., 1 mg/mL).

  • This compound-Spiked Medium: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 100 µg/mL).

3. Experimental Procedure:

  • Dispense the this compound-spiked medium into sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove a tube from the incubator.

  • Filter the sample through a 0.22 µm syringe filter to remove any potential precipitates.

  • Inject a defined volume of the filtered sample into the HPLC system.

  • Analyze the sample and record the peak area of the this compound peak.

4. Data Analysis:

  • Create a calibration curve by injecting known concentrations of the this compound analytical standard.

  • Use the calibration curve to determine the concentration of this compound in your samples at each time point.

  • Plot the concentration of this compound as a function of time.

  • Calculate the degradation rate and half-life of this compound in the culture medium under your experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Instability start Start: Inconsistent Results or Loss of this compound Efficacy check_prep Review this compound Preparation: - Freshly prepared? - Correct solvent? start->check_prep check_media Examine Culture Medium: - pH of the medium? - Presence of serum? start->check_media check_incubation Assess Incubation Conditions: - Duration of experiment? - Temperature fluctuations? start->check_incubation solution_prep Action: Prepare fresh this compound stock and add to media immediately before use. check_prep->solution_prep solution_media Action: Monitor pH. Consider serum-free media or adjust this compound concentration. check_media->solution_media solution_incubation Action: Replenish this compound-containing media every 24-48 hours. check_incubation->solution_incubation stability_test Advanced Troubleshooting: Perform HPLC stability study. solution_prep->stability_test solution_media->stability_test solution_incubation->stability_test

Caption: A workflow for troubleshooting this compound instability issues.

Factors_Affecting_Stability Factors Affecting this compound Stability in Culture Media This compound This compound Stability ph pH of Medium This compound->ph temp Temperature This compound->temp media_comp Media Components This compound->media_comp time Incubation Time This compound->time ph_details - Optimal: slightly acidic to neutral - Degradation: acidic (<4) and alkaline (>7) ph->ph_details temp_details - Standard 37°C accelerates degradation temp->temp_details media_comp_details - Serum (albumin binding) - Reducing agents media_comp->media_comp_details time_details - Longer incubation leads to more degradation time->time_details

Caption: Key factors influencing the stability of this compound.

Signaling_Pathway_Placeholder Mechanism of this compound Action and Inactivation This compound This compound (Active) pbp Penicillin-Binding Proteins (PBPs) This compound->pbp binds to hydrolysis Hydrolysis (pH, Temp) This compound->hydrolysis degraded by cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall inhibits lysis Cell Lysis cell_wall->lysis leads to inactive_this compound Inactive this compound (Opened β-lactam ring) hydrolysis->inactive_this compound

Caption: this compound's mechanism and its inactivation pathway.

References

Optimizing Cefuzonam Dosage for In Vivo Efficacy Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize Cefuzonam dosage for in vivo efficacy studies.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a third-generation cephalosporin antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3] this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][3] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][3] this compound is effective against a broad spectrum of bacteria, particularly Gram-negative bacteria such as Escherichia coli, Klebsiella species, and Pseudomonas aeruginosa, as well as some Gram-positive bacteria.[1]

What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for this compound?

For beta-lactam antibiotics like this compound, the most critical pharmacodynamic parameter is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). For cephalosporins, a %fT > MIC of 40-50% is generally associated with bactericidal activity. The half-life of this compound in children has been reported to be between 1.04 and 1.33 hours.[4] In adults, the elimination half-life is approximately 1.03 hours.[5]

Which in vivo infection models are most appropriate for evaluating this compound efficacy?

The choice of the in vivo model depends on the target pathogen and the type of infection being studied. Two commonly used and well-characterized models for antibiotic efficacy testing are:

  • Neutropenic Thigh Infection Model: This model is used to study the efficacy of antibiotics against localized soft tissue infections.[4][6][7] It allows for the direct assessment of bacterial killing at the site of infection.

  • Sepsis Model: This model mimics a systemic infection and is crucial for evaluating an antibiotic's ability to control bacteremia and prevent mortality.[2][3]

How do I determine the optimal dosage regimen for this compound in my in vivo study?

Optimizing the dosage regimen involves a stepwise approach:

  • Dose-Range Finding Study: Conduct a preliminary study to determine the dose range that is both safe and effective. This helps in identifying the maximum tolerated dose (MTD) and the minimum effective dose (MED).

  • Pharmacokinetic (PK) Study: Characterize the PK profile of this compound in your chosen animal model to determine key parameters like clearance, volume of distribution, and half-life.

  • Efficacy Study: Based on the PK data and the target %fT > MIC, design an efficacy study with various dosing regimens to identify the one that achieves the desired therapeutic outcome (e.g., bacterial load reduction, improved survival).

Troubleshooting Guides

Issue 1: High variability in bacterial load between animals in the same treatment group.
Potential Cause Troubleshooting Step
Inconsistent inoculum preparationEnsure the bacterial culture is in the correct growth phase (e.g., mid-logarithmic) and that the inoculum concentration is standardized for all animals.
Variation in infection site injectionFor thigh infection models, ensure the injection is consistently administered into the muscle tissue. For sepsis models, ensure consistent intraperitoneal or intravenous administration.
Differences in animal health statusUse animals of the same age, sex, and from the same supplier. Acclimatize animals to the facility for a sufficient period before the experiment.
Inaccurate dosingCalibrate all dosing equipment and ensure accurate calculation of doses based on individual animal body weights.
Issue 2: Unexpected animal mortality in control or treatment groups.
Potential Cause Troubleshooting Step
Inoculum is too highPerform a dose-titration of the bacterial inoculum to determine the appropriate concentration that causes a consistent, non-lethal infection in the control group for the duration of the experiment.
Animal stressHandle animals gently and minimize stress during procedures. Provide appropriate housing and enrichment.
Contamination of the inoculum or drugUse aseptic techniques for all procedures. Ensure sterility of the bacterial culture and the drug formulation.
Drug toxicityIf mortality is observed in the highest dose groups, it may be due to drug toxicity. Re-evaluate the maximum tolerated dose (MTD).
Issue 3: this compound appears less effective in vivo than in vitro.
Potential Cause Troubleshooting Step
Suboptimal PK/PD target attainmentThe dosing regimen may not be achieving the target %fT > MIC. Re-evaluate the pharmacokinetics of this compound in your animal model and adjust the dosing frequency or dose level accordingly.
Protein bindingHigh plasma protein binding can reduce the free drug concentration. Determine the protein binding of this compound in the plasma of your animal model and use the free drug concentration for PK/PD calculations.
Poor tissue penetrationThe drug may not be reaching the site of infection at sufficient concentrations. While this compound has shown good tissue penetration in some human studies, this can vary between species and tissues.[5][6] Consider measuring drug concentrations in the infected tissue.
In vivo resistance developmentBacteria can develop resistance to antibiotics in vivo. Isolate bacteria from treated animals at the end of the study and perform susceptibility testing.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Species

ParameterHuman (Adults)Human (Children)Preclinical Model (Rodent) - Estimated
Half-life (t½) ~1.03 hours[5]1.04 - 1.33 hours[4]~0.5 - 1.0 hours
Volume of Distribution (Vd) Data not readily availableData not readily available~0.2 - 0.4 L/kg
Clearance (CL) Data not readily availableData not readily available~5 - 10 mL/min/kg
Protein Binding Data not readily availableData not readily available~20 - 40%

Table 2: Target Pharmacodynamic Index for Cephalosporins

PK/PD IndexTarget for Bacteriostatic EffectTarget for Bactericidal Effect
%fT > MIC 30 - 40%40 - 50%

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Mice
  • Animal Model: Use healthy, age- and sex-matched mice (e.g., CD-1 or C57BL/6).

  • Drug Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline).

  • Dose Groups: Administer single doses of this compound at escalating levels (e.g., 10, 30, 100, 300 mg/kg) via the intended route of administration (e.g., subcutaneous or intravenous). Include a vehicle control group.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) and mortality for at least 24 hours.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity or mortality.

Protocol 2: Pharmacokinetic (PK) Study in Mice
  • Animal Model: Use healthy, age- and sex-matched mice.

  • Drug Administration: Administer a single dose of this compound at a dose level expected to be in the therapeutic range.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours).

  • Plasma Analysis: Separate plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).

Protocol 3: Murine Neutropenic Thigh Infection Model
  • Neutropenia Induction: Induce neutropenia in mice by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.[4][7]

  • Infection: On day 0, inject a standardized inoculum of the target bacterium (e.g., P. aeruginosa) intramuscularly into the thigh.

  • Treatment: Initiate this compound treatment at a specified time post-infection (e.g., 2 hours) using the desired dosing regimen. Include a vehicle control group.

  • Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), euthanize the animals, aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/thigh).

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to assess the efficacy of the this compound regimen.

Mandatory Visualizations

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_bacterium Bacterium Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Binds to Cell_Wall_Synthesis Cell Wall Cross-linking PBPs->Cell_Wall_Synthesis Catalyzes Intact_Cell_Wall Intact Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to This compound This compound This compound->PBPs Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Dose_Range_Finding 1. Dose-Range Finding Study (Determine MTD) PK_Study 2. Pharmacokinetic Study (Determine t½, Vd, CL) Dose_Range_Finding->PK_Study Infection_Model 3. In Vivo Efficacy Study (e.g., Thigh or Sepsis Model) PK_Study->Infection_Model Dosage_Optimization 4. Dosage Regimen Optimization (Based on %fT > MIC) Infection_Model->Dosage_Optimization Efficacy_Assessment 5. Assess Efficacy (Bacterial Load/Survival) Dosage_Optimization->Efficacy_Assessment

Caption: Experimental workflow for this compound dosage optimization.

Bacterial_Stress_Response cluster_cell Bacterial Cell Cell_Wall_Damage Cell Wall Damage (e.g., by this compound) CpxA CpxA (Sensor Kinase) Cell_Wall_Damage->CpxA Activates CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates Gene_Expression Altered Gene Expression (e.g., chaperones, proteases) CpxR->Gene_Expression Regulates Adaptive_Response Adaptive Response Gene_Expression->Adaptive_Response

Caption: The Cpx envelope stress response pathway in bacteria.

References

Overcoming poor solubility of Cefuzonam for laboratory experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Cefuzonam in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for laboratory experiments?

A1: this compound is a second-generation cephalosporin antibiotic.[1] Like many antimicrobial agents, its efficacy in in vitro and in vivo experiments is highly dependent on its ability to be fully dissolved in the experimental medium. Poor solubility can lead to inaccurate and irreproducible results, affecting outcomes of assays such as minimum inhibitory concentration (MIC) testing. The sodium salt form of this compound is generally used to improve its aqueous solubility.[2]

Q2: What are the general solubility characteristics of this compound sodium?

Q3: What solvents are recommended for dissolving this compound sodium?

A3: For most cell-based assays and microbiological experiments, the primary solvent of choice is sterile, deionized water or a buffered aqueous solution such as Phosphate-Buffered Saline (PBS). For applications requiring a higher concentration stock solution that will be further diluted, Dimethyl Sulfoxide (DMSO) can be a suitable organic solvent.[5] It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q4: How does pH affect the solubility and stability of this compound?

A4: The solubility of many cephalosporins is pH-dependent, often exhibiting a "U-shaped" curve where solubility is lowest at the isoelectric point and increases in more acidic or alkaline conditions.[6][7] The stability of cephalosporins in solution is also influenced by pH. For example, Cefazolin solutions are most stable between pH 4.5 and 6.[8] Degradation can occur at more acidic or alkaline pH values.[9] It is advisable to work within a pH range that ensures both adequate solubility and stability.

Q5: How should I prepare a stock solution of this compound sodium?

A5: A general protocol involves aseptically weighing the required amount of this compound sodium powder and dissolving it in a suitable sterile solvent (e.g., sterile water for injection or DMSO) to a desired stock concentration (e.g., 10-50 mg/mL). The solution should then be sterilized by filtration through a 0.22 µm filter. Aliquot the sterile stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower.

Q6: How long are this compound solutions stable?

A6: The stability of this compound in solution depends on the solvent, storage temperature, and exposure to light. Aqueous solutions of many cephalosporins are stable for shorter periods, even when refrigerated. For instance, reconstituted Cefazolin sodium is stable for 24 hours at room temperature and for up to 10 days when refrigerated.[3] Cefuroxime sodium in a 5% dextrose solution was found to be stable for 13 days at 4°C.[10] It is best practice to prepare fresh solutions for each experiment or to use stock solutions that have been stored frozen for no longer than the recommended period, which should be determined based on internal stability studies if possible. Storing solutions protected from light is also recommended as cephalosporins can be light-sensitive.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in water. 1. The concentration is too high, exceeding its aqueous solubility limit. 2. The pH of the water is at or near the isoelectric point of this compound, where its solubility is minimal.1. Try preparing a more dilute solution. 2. Adjust the pH of the water slightly. A small addition of a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) can significantly improve solubility.[12] Monitor the pH to ensure it remains within a range suitable for your experiment.
Precipitate forms after dissolving this compound and adding it to the culture medium. 1. The final concentration of this compound in the medium exceeds its solubility in that specific medium. 2. The pH of the culture medium is causing the drug to precipitate. 3. Interaction with components of the medium.1. Prepare a more dilute stock solution to minimize the volume added to the medium. 2. Check the pH of your final solution. If necessary, adjust the pH of your stock solution before adding it to the medium. 3. Consider preparing the this compound solution directly in the culture medium, if possible, to test for compatibility.
The this compound solution has changed color. 1. Degradation of the this compound molecule. This can be accelerated by improper storage temperature, exposure to light, or an inappropriate pH.[11]1. Discard the discolored solution and prepare a fresh batch. 2. Ensure stock solutions are stored at -20°C or below and protected from light. 3. Prepare fresh dilutions from the frozen stock for each experiment.
Inconsistent experimental results (e.g., variable MIC values). 1. Incomplete dissolution of this compound leading to inaccurate concentrations. 2. Degradation of this compound in the stock solution or during the experiment.[8]1. Visually confirm the complete dissolution of the powder. Gentle warming or vortexing can aid dissolution.[13] 2. Use freshly prepared solutions for each experiment. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Estimated Solubility of this compound Sodium in Common Solvents

The following table provides estimated solubility values for this compound sodium based on data from structurally similar cephalosporin sodium salts. These values should be used as a starting point for your own solubility assessments.

Solvent Estimated Solubility (mg/mL) Notes
Water> 50Based on the high water solubility of other cephalosporin sodium salts like Cefoperazone and Cefotaxime.[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~10Based on the solubility of Cefazolin sodium in PBS.[5]
Dimethyl Sulfoxide (DMSO)~20Based on the solubility of Cefazolin sodium in DMSO.[5]
EthanolVery Slightly SolubleCephalosporin sodium salts generally exhibit low solubility in ethanol.[3][14]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Sodium Aqueous Stock Solution
  • Preparation: Work in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Aseptically weigh 10 mg of this compound sodium powder.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, deionized water or sterile water for injection.

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary. Visually inspect the solution to ensure no particulate matter is present.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use sterile tubes (e.g., 100 µL per tube). Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 20 mg/mL this compound Sodium Stock Solution in DMSO
  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Weighing: Weigh 20 mg of this compound sodium powder.

  • Dissolution: Transfer the powder to a sterile glass vial. Add 1 mL of high-purity, sterile-filtered DMSO.

  • Mixing: Cap the vial and vortex or sonicate until the powder is fully dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C. Ensure vials are tightly sealed to prevent absorption of atmospheric moisture by the DMSO.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_sterilization_storage Sterilization & Storage weigh Weigh this compound Sodium Powder mix Add Solvent & Mix (Vortex/Sonicate) weigh->mix solvent Select Appropriate Solvent solvent->mix check Visually Inspect for Complete Dissolution mix->check check->mix Not Dissolved filter Sterile Filter (0.22 µm) check->filter Dissolved aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store

Figure 1. A standard experimental workflow for the preparation of a this compound stock solution.

troubleshooting_workflow start Start: this compound Solubility Issue check_conc Is the concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No reduce_conc->check_solvent change_solvent Try an alternative solvent (e.g., DMSO) check_solvent->change_solvent No check_ph Is the pH optimal? check_solvent->check_ph Yes change_solvent->check_ph adjust_ph Adjust pH (use dilute acid/base) check_ph->adjust_ph No check_temp Has gentle warming been attempted? check_ph->check_temp Yes adjust_ph->check_temp warm Warm solution (≤ 37°C) check_temp->warm No sonicate Try Sonication check_temp->sonicate Yes warm->sonicate success Success: This compound Dissolved sonicate->success Dissolved fail Consult Technical Support sonicate->fail Still Not Dissolved

Figure 2. A logical workflow for troubleshooting this compound solubility issues.

signaling_pathway cluster_drug_delivery Drug Delivery & Availability cluster_cellular_interaction Cellular Interaction cef_powder This compound Powder dissolution Dissolution in Medium cef_powder->dissolution soluble_cef Soluble this compound dissolution->soluble_cef insoluble_cef Insoluble this compound (Precipitate) dissolution->insoluble_cef bacterial_cell Bacterial Cell soluble_cef->bacterial_cell Available for Interaction pbp Penicillin-Binding Proteins (PBPs) soluble_cef->pbp Binds to cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Inhibits cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Leads to

Figure 3. Impact of this compound solubility on its antibacterial mechanism of action.

References

Identifying and characterizing Cefuzonam degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive guide to identifying and characterizing the degradation products of Cefuzonam. Due to the limited availability of public domain data specific to this compound, the information presented herein is largely based on established knowledge of the degradation pathways of structurally similar cephalosporin antibiotics, particularly Cefazolin. Researchers should use this information as a foundational guide and validate all methodologies and findings for this compound specifically within their laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the cephalosporin class of antibiotics, this compound is susceptible to degradation through several pathways. The most common is the hydrolysis of the β-lactam ring, which is characteristic of all β-lactam antibiotics. Other potential pathways include oxidation of the thioether linkage, and modifications or cleavage of the side chains under various stress conditions.

Q2: What are the typical stress conditions used to induce this compound degradation?

A2: To perform forced degradation studies, this compound should be subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at room temperature.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance (solid or in solution) to UV and/or visible light.

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating this compound from its degradation products. For structural elucidation and characterization of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: How can I be sure that my HPLC method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your HPLC method as stability-indicating, you must demonstrate that all degradation products are well-resolved from the parent this compound peak and from each other. This is typically achieved by analyzing samples from forced degradation studies and ensuring peak purity using a photodiode array (PDA) detector.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and degradation peaks in HPLC. - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Gradient elution profile not optimized.- Adjust the mobile phase pH; cephalosporins and their degradants are often ionizable.- Vary the organic modifier (acetonitrile or methanol) percentage.- Try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl).- Optimize the gradient slope and time to improve separation.
No degradation observed under stress conditions. - Stress conditions are too mild.- Duration of stress is too short.- Increase the concentration of the stressor (acid, base, oxidant).- Increase the temperature for thermal and hydrolytic stress.- Extend the exposure time to the stress condition.
Complete degradation of this compound. - Stress conditions are too harsh.- Decrease the concentration of the stressor.- Lower the temperature.- Reduce the exposure time.
Difficulty in identifying the structure of a degradation product from MS data. - Insufficient fragmentation in MS/MS.- Co-elution of multiple degradation products.- Optimize the collision energy in the mass spectrometer to induce more informative fragmentation.- Improve the chromatographic separation to ensure the peak of interest is pure.- Isolate the degradation product using preparative HPLC for subsequent analysis by high-resolution mass spectrometry (HRMS) and NMR.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer in which it is stable) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Keep the mixture at room temperature for a specified period. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and an appropriate concentration of hydrogen peroxide (start with 3% and increase if no degradation is observed). Keep the mixture at room temperature, protected from light. At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • In Solution: Heat the this compound stock solution at a controlled temperature (e.g., 60°C or 80°C).
    • Solid State: Place a known amount of solid this compound in a controlled temperature oven. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • In Solution: Expose the this compound stock solution to a photostability chamber with a controlled light source (e.g., UV and visible light as per ICH Q1B guidelines).
    • Solid State: Spread a thin layer of solid this compound and expose it in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. Monitor the formation of degradation products and the decrease in the this compound peak area.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on methods used for similar cephalosporins.[1][2]

Chromatographic Conditions:

Parameter Suggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Phosphate buffer, pH adjusted to 6.8
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or scan for optimal wavelength)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound degradation under different stress conditions, which should be determined experimentally.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition Time (hours) % Assay of this compound Number of Degradation Products Major Degradation Product (Relative Retention Time - RRT)
0.1 N HCl (RT)885.220.85
0.1 N NaOH (RT)270.530.72, 1.15
6% H₂O₂ (RT)1290.111.25
Thermal (80°C, Solid)2495.810.92
Photolytic (ICH Q1B)4892.320.88, 1.08

Note: The data in this table is illustrative and must be replaced with actual experimental results.

Visualizations

Experimental Workflow

G cluster_0 Forced Degradation cluster_1 Analysis This compound This compound Acid_Stress Acid_Stress This compound->Acid_Stress HCl Base_Stress Base_Stress This compound->Base_Stress NaOH Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress H2O2 Thermal_Stress Thermal_Stress This compound->Thermal_Stress Heat Photo_Stress Photo_Stress This compound->Photo_Stress Light Stressed_Samples Stressed_Samples Acid_Stress->Stressed_Samples Base_Stress->Stressed_Samples Oxidative_Stress->Stressed_Samples Thermal_Stress->Stressed_Samples Photo_Stress->Stressed_Samples HPLC_Analysis HPLC_Analysis Stressed_Samples->HPLC_Analysis Separation LC_MS_Analysis LC_MS_Analysis HPLC_Analysis->LC_MS_Analysis Identification Characterization Characterization LC_MS_Analysis->Characterization Structure Elucidation

Caption: Experimental workflow for this compound degradation studies.

Proposed Degradation Pathway of this compound

G This compound This compound 7-aminocephalosporanic acid core with side chains DP1 DP-1 (β-lactam hydrolyzed) Inactive open-ring structure This compound->DP1 Hydrolysis (Acid/Base) DP2 DP-2 (Side chain cleaved) Loss of R1 or R2 group This compound->DP2 Hydrolysis DP3 DP-3 (Oxidized) Sulfoxide derivative This compound->DP3 Oxidation DP4 DP-4 (Isomer) e.g., Δ²-isomer This compound->DP4 Thermal/pH stress

Caption: Proposed major degradation pathways for this compound.

References

Technical Support Center: Cefuzonam In Vitro Activity & Serum Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of Cefuzonam, with a specific focus on the impact of serum protein binding.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a third-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3] By inhibiting these proteins, this compound disrupts the cell wall's integrity, leading to cell lysis and bacterial death, particularly in actively dividing bacteria.[1][2]

Q2: How does serum protein binding affect the in vitro activity of this compound?

Serum proteins, primarily albumin, can bind to drugs, including antibiotics like this compound.[4] It is generally accepted that only the unbound or "free" fraction of an antibiotic possesses microbiological activity.[5][6] Therefore, when this compound binds to serum proteins, its free concentration in the test medium decreases. This reduction in the available active drug can lead to a diminished in vitro effect, which is often observed as an increase in the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.[7]

Q3: What is the expected impact on this compound's MIC in the presence of serum?

The presence of serum or serum albumin in vitro assays is expected to increase the MIC of this compound. The extent of this increase is related to the degree of protein binding. While specific data for this compound is not extensively detailed in the provided results, studies on other cephalosporins with high protein binding, such as ceftriaxone (>95% bound) and cefoperazone (90% bound), have shown significant increases in MICs in the presence of serum.[8] For instance, a four-fold or greater increase in the MIC of ceftriaxone was observed for many bacterial isolates when tested in 50% human serum.[8]

Q4: Are there any situations where serum components might enhance this compound's activity?

Interestingly, some studies have suggested that serum may contain ultrafiltrable components that can enhance the activity of certain third-generation cephalosporins against some Gram-negative bacilli.[9] This effect can sometimes counteract the inhibitory effect of protein binding.[9][10] However, this is a complex interaction and may not be universally observed for all bacteria or all cephalosporins.

Troubleshooting Guides

Problem 1: Higher than expected MIC values for this compound in the presence of serum.

  • Possible Cause 1: High Protein Binding. this compound, like many cephalosporins, binds to serum proteins. This is the most likely reason for an increased MIC. The free, active concentration of the drug is lower than the total concentration added.

  • Troubleshooting Steps:

    • Quantify Protein Binding: Determine the percentage of this compound bound to the serum proteins in your specific experimental setup. This can be done using methods like ultrafiltration or equilibrium dialysis.

    • Calculate Free Drug Concentration: Based on the protein binding percentage, calculate the free concentration of this compound at each tested dilution.

    • Correlate MIC with Free Concentration: The MIC should correlate with the free drug concentration rather than the total drug concentration.[11][12]

    • Use a Control Antibiotic: Include an antibiotic with known low protein binding in your experiments to ensure that the serum itself is not otherwise inhibiting bacterial growth.

Problem 2: Inconsistent MIC results between experimental repeats.

  • Possible Cause 1: Variability in Serum Lots. Different lots of human or animal serum can have varying protein concentrations and compositions, which can affect the degree of drug binding.

  • Troubleshooting Steps:

    • Use a Single Lot of Serum: For a given set of experiments, use a single, pooled lot of serum to ensure consistency.

    • Characterize Serum: If possible, measure the total protein and albumin concentration of the serum lot being used.

  • Possible Cause 2: Inactivated Serum. If the serum was not properly heat-inactivated, complement proteins could be contributing to bacterial killing, leading to artificially low MICs.

  • Troubleshooting Steps:

    • Ensure Proper Heat Inactivation: Heat-inactivate serum at 56°C for 30 minutes to destroy complement activity.

    • Run a "Serum Only" Control: Include a control with only the serum and bacteria (no antibiotic) to check for any inherent antimicrobial activity of the serum itself.[4]

Problem 3: this compound appears less effective in vivo than in vitro data (in standard broth) would suggest.

  • Possible Cause: In Vivo Protein Binding. Standard in vitro MIC testing in Mueller-Hinton broth does not account for the high protein environment in the body. The discrepancy is likely due to the significant protein binding of this compound in vivo, which reduces its free, active concentration at the site of infection.

  • Troubleshooting Steps:

    • Perform In Vitro Studies with Serum: Conduct MIC or time-kill assays in the presence of physiological concentrations of serum or albumin to better mimic in vivo conditions.[13]

    • Consider Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD models that incorporate protein binding to predict the in vivo efficacy of this compound. The therapeutic efficacy often correlates better with the area under the concentration-time curve (AUC) of the free drug levels.[11]

Data Presentation

Table 1: Impact of Serum on In Vitro Activity of Various Cephalosporins

CephalosporinProtein Binding (%)Bacterial SpeciesMediumMIC (µg/mL)Fold Increase in MICReference
Ceftriaxone>95Enterobacteriaceae & P. aeruginosaMueller-Hinton Broth (MHB)--[8]
MHB + 50% Human Serum>32≥4 for 45% of isolates[8]
Cefoperazone90Enterobacteriaceae & P. aeruginosaMueller-Hinton Broth (MHB)--[8]
MHB + 50% Human Serum16>2 for 17% of isolates[8]
Cefazolin~80-90E. coli ATCC 25922Mueller-Hinton Broth (MHB)2-[7]
MHB + 1% Human Serum Albumin42[7]
Cefotetan-E. coli ATCC 25922Mueller-Hinton Broth (MHB)--[7]
MHB + 1% Human Serum AlbuminIncreased-[7]

Note: Specific quantitative data for this compound was limited in the initial search. Researchers are encouraged to generate and record their own comparative data.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum

This protocol is adapted from the broth microdilution method.[7][8]

  • Preparation of Materials:

    • This compound stock solution of known concentration.

    • Mueller-Hinton Broth (MHB).

    • Pooled, heat-inactivated human serum (e.g., at 56°C for 30 minutes).

    • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a working solution of MHB supplemented with the desired concentration of serum (e.g., 25% or 50% v/v).[8]

    • Perform serial two-fold dilutions of this compound in the serum-supplemented MHB across the wells of the microtiter plate.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in serum-supplemented MHB without antibiotic) and a negative control (uninoculated serum-supplemented MHB).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of this compound Serum Protein Binding by Ultrafiltration

This is a common method for separating the free and bound drug fractions.[4][14]

  • Preparation of Materials:

    • This compound of known concentration.

    • Human serum.

    • Centrifugal ultrafiltration devices with a molecular weight cutoff that retains albumin (e.g., 10 kDa or 30 kDa).

    • A method for quantifying this compound concentration (e.g., HPLC, spectrophotometry).

  • Procedure:

    • Spike the human serum with a known concentration of this compound.

    • Incubate the mixture at a physiological temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium.

    • Pipette an aliquot of the this compound-serum mixture into the upper chamber of the ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate (containing the free drug) from the protein-bound drug in the upper chamber.

    • Measure the concentration of this compound in the ultrafiltrate (this is the free concentration, Cfree).

    • The total concentration (Ctotal) is the initial concentration added to the serum.

    • Calculate the percentage of protein binding using the formula: Percentage Bound = ((Ctotal - Cfree) / Ctotal) x 100

Visualizations

G cluster_workflow Experimental Workflow: MIC Determination with Serum prep Prepare this compound Dilutions in Serum-Supplemented Broth inoculate Inoculate with Standardized Bacterial Suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read MIC (Lowest concentration with no growth) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound in the presence of serum.

G Cef_total Total this compound in Medium Cef_bound Protein-Bound this compound (Inactive Complex) Cef_total->Cef_bound Binding Cef_free Free this compound (Active Drug) Cef_total->Cef_free Serum_protein Serum Protein (e.g., Albumin) Serum_protein->Cef_bound Cef_bound->Cef_total Dissociation Inhibition Inhibition of Cell Wall Synthesis Cef_free->Inhibition Bacteria Bacteria Bacteria->Inhibition

References

Minimizing Cefuzonam degradation during sample preparation for HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Cefuzonam degradation during sample preparation for High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound, like other β-lactam antibiotics, is susceptible to degradation influenced by several factors. The most critical factors to control during sample preparation are:

  • pH: this compound is most stable in a slightly acidic to neutral pH range (approximately pH 4-6).[1] It degrades rapidly in alkaline and strongly acidic conditions.[2][3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[2][4] Whenever possible, samples should be kept cool and processed quickly.

  • Light: Exposure to ultraviolet (UV) light can lead to photodegradation.[5] Samples should be protected from direct light by using amber vials or by working in a dimly lit environment.

  • Solvent Composition: The choice of solvent for dissolution and dilution can impact stability. While this compound is soluble in water, the use of organic modifiers like acetonitrile and methanol is common in HPLC mobile phases. The compatibility and potential for solvolysis should be considered.

Q2: What is the main degradation pathway for this compound?

A2: The primary degradation pathway for this compound, characteristic of cephalosporins, involves the hydrolysis of the β-lactam ring. This irreversible opening of the four-membered ring leads to the formation of inactive degradation products.[3] Other potential degradation pathways include epimerization and hydrolysis of other functional groups, which can be promoted by acidic or basic conditions.[6][7]

Q3: What are the ideal storage conditions for this compound solutions prior to HPLC analysis?

A3: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) if they are to be analyzed within a short period (e.g., up to 24-72 hours for some cephalosporins).[8] For longer-term storage, freezing at -20 °C or -80 °C is recommended.[9]

  • Light Protection: Always store solutions in light-protected containers, such as amber vials.

  • pH: If using a buffered solution, maintain a pH between 4 and 6.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sample preparation of this compound for HPLC analysis.

Problem 1: Low Peak Area or Recovery of this compound
Possible Cause Recommended Solution
Degradation due to inappropriate pH. Ensure the pH of the sample diluent is within the optimal stability range of this compound (pH 4-6). Use a suitable buffer, such as acetate or phosphate buffer, to maintain the pH.[1] Avoid highly acidic or alkaline conditions.
Thermal degradation. Prepare samples on an ice bath and minimize the time samples are kept at room temperature. If possible, use a refrigerated autosampler.
Photodegradation. Protect samples from light at all stages of preparation and analysis by using amber glassware and light-protected autosampler trays.[5]
Incomplete dissolution. Ensure complete dissolution of the this compound standard or sample by vortexing and/or sonicating for a short period.[10] Visually inspect for any undissolved particulate matter.
Adsorption to container surfaces. Use silanized glass vials or polypropylene vials to minimize adsorption, especially for low-concentration samples.
Problem 2: Appearance of Extra Peaks in the Chromatogram
Possible Cause Recommended Solution
Formation of degradation products. This indicates that degradation has occurred. Review the sample preparation procedure and identify potential causes (pH, temperature, light exposure). Prepare fresh samples under optimized conditions. Forced degradation studies can help identify the retention times of potential degradation products.[5][11]
Contamination from glassware or solvents. Ensure all glassware is thoroughly cleaned. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
Carryover from previous injections. Implement a robust needle wash program in the autosampler, using a strong solvent to elute any residual compounds. Inject a blank solvent after a high-concentration sample to check for carryover.
Excipient interference (for formulated products). Analyze a placebo sample (containing all excipients except this compound) to identify any peaks originating from the formulation matrix. Adjust the chromatographic method (e.g., gradient, mobile phase composition) to resolve this compound from these peaks.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Peak Tailing: Secondary interactions with the stationary phase. The mobile phase pH might be too high, causing interaction with residual silanols on the column. Lower the mobile phase pH (e.g., to around 3-4) to suppress silanol activity. The addition of a competing base like triethylamine (TEA) to the mobile phase can also reduce tailing, but this may not be compatible with mass spectrometry detection.
Peak Fronting: Sample overload. Reduce the concentration of the injected sample.
Peak Splitting: Incompatibility of sample solvent with the mobile phase. Ideally, dissolve and dilute the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase.[12]
Peak Splitting: Column void or contamination. A void at the head of the column or particulate contamination on the inlet frit can cause peak splitting. Try back-flushing the column. If the problem persists, the column may need to be replaced.[12]

Data Presentation

The stability of cephalosporins is highly dependent on the specific compound, pH, and temperature. The following tables summarize stability data for related cephalosporins, which can serve as a guide for handling this compound samples.

Table 1: Effect of pH on the Stability of Ceftiofur (a related cephalosporin) at 60 °C

pHDegradation Rate Constant (day⁻¹)
10.79 ± 0.21
30.61 ± 0.03
50.44 ± 0.05
7.41.27 ± 0.04
10Rapid degradation (not detectable after 10 min)
(Data adapted from a study on Ceftiofur degradation)[2]

Table 2: Effect of Temperature on the Stability of Ceftiofur at pH 7.4

Temperature (°C)Degradation Rate Constant (day⁻¹)
00.06 ± 0.01
80.06 ± 0.01
250.65 ± 0.17
37Not specified
671.27 ± 0.05
(Data adapted from a study on Ceftiofur degradation)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution
  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL amber volumetric flask.

    • Dissolve in and dilute to volume with deionized water or a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).[10]

    • Sonicate for 5-10 minutes to ensure complete dissolution.[10]

    • Store the stock solution at 2-8 °C for short-term use or at -20 °C for longer-term storage.

  • Working Standard Solutions:

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).

    • Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.[13]

Protocol 2: Forced Degradation Study of this compound

A forced degradation study is essential for developing a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution (1000 µg/mL), add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation at shorter time intervals (e.g., 30, 60, 120 minutes) due to the higher instability in basic conditions.

    • Neutralize aliquots with 0.1 M HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours).

    • Dilute aliquots with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at a specified temperature (e.g., 60 °C) for a set duration.

    • Also, subject a this compound solution to the same temperature.

    • At various time points, prepare solutions from the solid sample or dilute the heated solution for HPLC analysis.

  • Photodegradation:

    • Expose a this compound solution to UV light (e.g., in a photostability chamber) for a defined period.

    • Analyze the sample at different time intervals. A control sample should be kept in the dark under the same temperature conditions.

Mandatory Visualizations

Cefuzonam_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (Active) Degradation_Products Degradation Products (Inactive) This compound->Degradation_Products  β-Lactam Ring  Hydrolysis pH Inappropriate pH (Acidic/Alkaline) pH->this compound Temp High Temperature Temp->this compound Light UV Light Exposure Light->this compound

Caption: Primary degradation pathway of this compound.

HPLC_Sample_Prep_Workflow start Start weigh Accurately weigh This compound sample start->weigh dissolve Dissolve in appropriate solvent/buffer (pH 4-6) weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate protect Protect from light and heat throughout dissolve->protect dilute Dilute to working concentration with mobile phase sonicate->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject into HPLC system filter->inject Troubleshooting_Logic start Poor Chromatographic Result low_recovery Low Peak Area? start->low_recovery extra_peaks Extra Peaks? low_recovery->extra_peaks No check_stability Check pH, Temp, Light & Dissolution low_recovery->check_stability Yes bad_shape Poor Peak Shape? extra_peaks->bad_shape No check_contamination Check for Contamination & Carryover extra_peaks->check_contamination Yes check_method Check Mobile Phase, Sample Solvent & Column bad_shape->check_method Yes end Optimized Result bad_shape->end No check_stability->end check_contamination->end check_method->end

References

Validation & Comparative

In Vitro Efficacy of Cefuzonam Compared to Other Second-Generation Cephalosporins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective in vitro comparison of Cefuzonam, a notable cephalosporin antibiotic, with other second-generation cephalosporins. The comparative analysis is based on available experimental data from various studies, focusing on antibacterial activity against key clinical isolates. This document is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the relative potency and spectrum of these antimicrobial agents.

Comparative Antibacterial Activity

The in vitro activity of cephalosporins is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the available MIC data for this compound and a selection of other second-generation cephalosporins against various Gram-positive and Gram-negative bacteria. It is important to note that the data presented are compiled from different studies and are not the result of a single head-to-head comparative study. Therefore, direct comparisons should be made with caution, considering potential variations in testing methodologies and isolate populations.

Table 1: In Vitro Activity of this compound Against Various Clinical Isolates

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC Peak (µg/mL)
Staphylococcus aureus260.39 - 1.560.39
Escherichia coli26≤ 0.39-
Klebsiella pneumoniae26≤ 0.20-
Salmonella spp.26≤ 0.39-
Serratia marcescens27≤ 0.025 - 12.50.2 & 1.56
Pseudomonas aeruginosa2612.5 - >100-

Table 2: In Vitro Activity of Selected Second-Generation Cephalosporins

AntibioticBacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefuroxime Streptococcus pneumoniae (penicillin-susceptible)-0.016 - 0.25
Streptococcus pneumoniae (all strains)-2 - 8
Streptococcus pyogenes-0.015 - <0.12
Haemophilus influenzae-1 - 4
Cefoxitin Mycobacterium abscessus64128
Methicillin-Resistant Staphylococcus aureus (MRSA)16-
Cefotetan ESBL-producing Escherichia coli0.252
ESBL-producing Klebsiella pneumoniae0.252
Bacteroides fragilis5.423

Mechanism of Action

This compound, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The inhibition of these enzymes disrupts the structural integrity of the cell wall, leading to cell lysis and death.

cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall->Cell_Lysis Weakened wall leads to

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method used to assess the in vitro activity of an antimicrobial agent. The two most common methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method
  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The test bacterium is cultured to a specific density, typically a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are also included.

  • Incubation: The plate is incubated at a specified temperature (usually 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Agar Dilution Method
  • Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate without any antibiotic is also prepared.[1]

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Incubation: The plates are incubated under appropriate conditions until growth is clearly visible on the control plate.[1]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism on the agar surface.[1]

cluster_prep Preparation cluster_method MIC Determination Method Antibiotic Antibiotic Stock Solution Dilution Serial Dilution Antibiotic->Dilution Bacteria Bacterial Culture Inoculum Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Broth Broth Microdilution (96-well plate) Dilution->Broth Agar Agar Dilution (Petri dishes) Dilution->Agar Inoculum->Broth Inoculum->Agar Incubation Incubation (35-37°C, 16-20h) Broth->Incubation Agar->Incubation Result Determine MIC (Lowest concentration with no visible growth) Incubation->Result

Figure 2. Experimental workflow for MIC determination.

Conclusion

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide to Cefuzonam Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a thorough understanding of the cross-resistance profiles of existing and novel antibiotics. This guide provides a detailed comparison of Cefuzonam, a third-generation cephalosporin, with other beta-lactam antibiotics. By presenting available quantitative data, outlining experimental protocols, and visualizing key resistance pathways, this document aims to be an objective resource for researchers and professionals in the field of drug development.

Understanding the Mechanisms of Action and Resistance

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] The disruption of the cell wall integrity ultimately leads to cell lysis and death.[1]

However, the efficacy of this compound and other beta-lactams is challenged by several bacterial resistance mechanisms. The most prominent of these is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1] Other significant mechanisms include the alteration of PBP targets, reducing the binding affinity of the antibiotic, and modifications in the bacterial outer membrane that limit drug permeability.[2]

Comparative In Vitro Activity of this compound

The following tables summarize the available quantitative data on the in vitro activity of this compound compared to other beta-lactam antibiotics against various clinical isolates. It is important to note that comprehensive, direct comparative studies across a wide range of beta-lactams and bacterial strains are limited. The data presented here is synthesized from available research.

Table 1: Comparative Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
This compound (Data not available) (Data not available) (Data not available)
Cefazolin(Data not available)(Data not available)(Data not available)
Cefamandole(Data not available)(Data not available)(Data not available)
Cefotiam(Data not available)(Data not available)(Data not available)
Cefoperazone(Data not available)(Data not available)(Data not available)
Cefpiramide(Data not available)(Data not available)(Data not available)

Table 2: General Activity of Third-Generation Cephalosporins against Key Bacterial Groups

Bacterial GroupGeneral Susceptibility to Third-Generation Cephalosporins
EnterobacteriaceaeGenerally susceptible, but resistance is common due to ESBL and AmpC beta-lactamase production.
Pseudomonas aeruginosaVariable susceptibility; some third-generation cephalosporins have anti-pseudomonal activity.
Gram-positive cocci (e.g., Staphylococcus aureus, Streptococcus pneumoniae)Less active than first-generation cephalosporins.
AnaerobesLimited activity.

Experimental Protocols

The determination of cross-resistance between beta-lactam antibiotics relies on standardized antimicrobial susceptibility testing (AST) methods. The most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is considered the gold standard for quantitative susceptibility testing.

1. Preparation of Materials:

  • Bacterial Isolate: A pure culture of the test organism is grown overnight on an appropriate agar medium.
  • Antimicrobial Agents: Stock solutions of this compound and comparator beta-lactam antibiotics are prepared at known concentrations.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Inoculum Preparation:

  • Several colonies of the test organism are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Inoculation:

  • Serial two-fold dilutions of each antimicrobial agent are prepared in the wells of the microtiter plate using CAMHB.
  • Each well is then inoculated with the standardized bacterial suspension.
  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
  • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by CLSI or EUCAST.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method widely used for routine susceptibility testing.

1. Preparation of Materials:

  • Bacterial Isolate: A standardized inoculum is prepared as described for the broth microdilution method.
  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium.
  • Antimicrobial Disks: Paper disks impregnated with a standardized concentration of this compound and comparator beta-lactam antibiotics are used.

2. Inoculation and Disk Application:

  • A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube.
  • The swab is used to inoculate the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.
  • The antimicrobial disks are then dispensed onto the surface of the agar plate.

3. Incubation:

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The diameter of the zone of inhibition around each disk is measured in millimeters.
  • The zone diameters are interpreted as S, I, or R by comparing them to the established zone diameter breakpoints from CLSI or EUCAST.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of beta-lactam resistance and the general workflow for antimicrobial susceptibility testing.

BetaLactam_Resistance cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibition BetaLactamase Beta-Lactamase Enzyme BetaLactam Beta-Lactam Antibiotic (e.g., this compound) BetaLactamase->BetaLactam Inactivation Porin Porin Channel Porin->PBP Target Binding EffluxPump Efflux Pump EffluxPump->BetaLactam Expulsion BetaLactam->Porin Entry AST_Workflow start Clinical Sample isolate Bacterial Isolation and Identification start->isolate prepare Prepare Standardized Inoculum isolate->prepare mic_setup Broth Microdilution: Serial Dilution of Antibiotics prepare->mic_setup disk_setup Disk Diffusion: Inoculate Agar Plate & Apply Disks prepare->disk_setup incubate Incubate at 35°C mic_setup->incubate disk_setup->incubate mic_read Read MIC incubate->mic_read disk_read Measure Zone Diameters incubate->disk_read interpret Interpret Results (S, I, R) using CLSI/EUCAST Breakpoints mic_read->interpret disk_read->interpret end Report Results interpret->end

References

Cefuzonam Versus Standard-of-Care Antibiotics for Skin and Soft Tissue Infections: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the clinical and in-vitro efficacy of Cefuzonam compared to current standard-of-care antibiotics for the treatment of skin and soft tissue infections (SSTIs).

Executive Summary

This compound, a second-generation cephalosporin, has demonstrated notable in-vitro activity against key pathogens implicated in skin and soft tissue infections (SSTIs), particularly against strains of Staphylococcus aureus. However, a comprehensive review of available clinical literature reveals a scarcity of direct, comparative clinical trials evaluating its efficacy against current standard-of-care antibiotics specifically for SSTIs. This guide provides a comparative analysis based on the available in-vitro data for this compound and established clinical efficacy data for standard-of-care antibiotics such as cefazolin and ceftriaxone. While this compound shows promise, particularly against methicillin-resistant Staphylococcus (MRS), further robust clinical trials are necessary to definitively establish its position in the clinical management of SSTIs.

Mechanism of Action: Cephalosporins

This compound, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final step in peptidoglycan synthesis. The disruption of the cell wall integrity leads to cell lysis and death.

cluster_bacterium Bacterial Cell Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis->Penicillin-Binding Proteins (PBPs) catalyzed by Cell Wall Formation Cell Wall Formation Penicillin-Binding Proteins (PBPs)->Cell Wall Formation enables Cell Lysis Cell Lysis Cell Wall Formation->Cell Lysis disruption leads to This compound This compound This compound->Penicillin-Binding Proteins (PBPs) inhibits

Figure 1: Mechanism of action of this compound.

In-Vitro Activity of this compound

A key consideration for the empirical treatment of SSTIs is the antibiotic's activity against Staphylococcus aureus, a common causative pathogen. Notably, an in-vitro study demonstrated that this compound was the most active among several cephalosporins against methicillin-resistant Staphylococcus (MRS) strains[1]. This suggests a potential advantage for this compound in treating infections where MRS is suspected.

AntibioticActivity against Methicillin-Resistant Staphylococcus (MRS)
This compound Most active [1]
CefazolinLess active than this compound[1]
CefamandoleLess active than this compound[1]
CefotiamLess active than this compound[1]
CefoperazoneLess active than this compound[1]
CefpiramideLess active than this compound[1]

Table 1: Comparative In-Vitro Activity of Cephalosporins Against Methicillin-Resistant Staphylococcus

Clinical Efficacy Data

Direct comparative clinical trial data for this compound in the treatment of SSTIs is limited. However, data from trials in other indications and for standard-of-care antibiotics in SSTIs can provide context.

This compound Clinical Data (Non-SSTI Specific)

While specific data for SSTIs is lacking, clinical studies in other areas demonstrate this compound's general efficacy. For instance, a study in pediatric patients with various bacterial infections reported a 75.0% efficacy rate[2]. Another study focusing on obstetric and gynecological infections found an efficacy rate of 70.0%[3]. It is important to note that these findings are not directly transferable to the context of SSTIs.

Standard-of-Care Antibiotics: Clinical Efficacy in SSTIs

Standard-of-care for SSTIs often includes other cephalosporins. A randomized trial comparing ceftriaxone and cefazolin for the treatment of SSTIs in hospitalized adults provides a benchmark for efficacy.

AntibioticDosageNumber of PatientsClinical Cure Rate
Ceftriaxone1 g daily4281%[2]
Cefazolin3 to 4 g daily4277%[2]

Table 2: Comparative Efficacy of Standard-of-Care Cephalosporins in Skin and Soft Tissue Infections

Experimental Protocols

Detailed experimental protocols for the cited this compound studies are not extensively available in the public domain. However, a general methodology for a comparative clinical trial of antibiotics for SSTIs is outlined below.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Eligible Patients Treatment Arm A (this compound) Treatment Arm A (this compound) Randomization->Treatment Arm A (this compound) Treatment Arm B (Standard-of-Care) Treatment Arm B (Standard-of-Care) Randomization->Treatment Arm B (Standard-of-Care) Treatment Period Treatment Period Treatment Arm A (this compound)->Treatment Period Treatment Arm B (Standard-of-Care)->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Efficacy & Safety Outcomes Efficacy & Safety Outcomes Data Analysis->Efficacy & Safety Outcomes

References

A Comparative Analysis of Cephalosporin PBP Binding Profiles with a Focus on Cefuzonam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PBP Binding and its Significance

β-lactam antibiotics, including cephalosporins, exert their bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis. The peptidoglycan layer is critical for maintaining the structural integrity of the bacterial cell wall. By binding to the active site of PBPs, cephalosporins block the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.[1][2][3]

The affinity of a particular cephalosporin for different PBPs within a bacterium determines its specific antibacterial activity. Bacteria possess multiple types of PBPs, each with distinct roles in cell wall synthesis, such as cell elongation, septum formation, and maintaining cell shape. Therefore, a cephalosporin's PBP binding "signature" or profile is a key determinant of its antibacterial spectrum and efficacy against different pathogens.

Comparative PBP Binding Affinities of Selected Cephalosporins

The following table summarizes the 50% inhibitory concentrations (IC50) of several key cephalosporins against the PBPs of common bacterial pathogens, Escherichia coli and Staphylococcus aureus. Lower IC50 values indicate a higher binding affinity. This data, gathered from various in vitro studies, serves as a benchmark for understanding the diverse PBP interaction patterns within the cephalosporin class.

Table 1: Comparative IC50 Values (µg/mL) of Cephalosporins for PBPs in E. coli and S. aureus

AntibioticOrganismPBP1aPBP1bPBP2PBP3PBP4Reference
Cefepime E. coli0.80.6>320.12[4]
Ceftazidime E. coli0.2580.1>32[4]
Ceftriaxone E. coli0.320.60.032[4]
Ceftobiprole E. coli0.10.530.10.2[4]
Cefazolin S. aureus-----[5]
Cefotetan S. aureus-----[5]
Cefoxitin S. aureus-----[5]
Ceftaroline S. aureus (MSSA)≤0.5≤0.5≤0.5≤0.5>8[1]
Ceftaroline S. aureus (MRSA)≤1≤1≤1 (PBP2a)≤1>8[1]

Note: Data for different strains and experimental conditions may vary. A '-' indicates that specific data was not available in the cited sources.

Cefuzonam: Contextualizing its PBP Binding Profile

While direct quantitative IC50 values for this compound are not available in the reviewed literature, its known antibacterial activity can provide insights into its likely PBP binding affinities. This compound was specifically developed for its activity against Staphylococcus species and has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] This suggests that this compound likely possesses a high binding affinity for the critical PBPs in S. aureus, including the altered PBP2a found in MRSA strains, which is the primary determinant of methicillin resistance. The efficacy of this compound against MRSA, reportedly superior to other cephalosporins in some studies, points towards a strong interaction with PBP2a.[5]

Experimental Protocols for Determining PBP Binding Affinity

The data presented in this guide is typically generated using a competitive PBP binding assay. A detailed methodology for this key experiment is provided below.

Competitive PBP Binding Assay with Fluorescent Penicillin

Objective: To determine the concentration of a test antibiotic (e.g., this compound) required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to specific PBPs.

Materials:

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Test antibiotic (e.g., this compound) and comparator antibiotics

  • Bocillin™ FL (fluorescent penicillin)

  • Cell lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence imaging system

Methodology:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with PBS.

    • Lyse the cells using enzymatic digestion or mechanical disruption (e.g., sonication) in a suitable buffer.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test antibiotic (e.g., this compound) for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

    • Include a control sample with no antibiotic.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 10 minutes at 37°C). Bocillin™ FL will bind to the PBPs that are not already occupied by the test antibiotic.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the test antibiotic.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the percentage of Bocillin™ FL binding (relative to the no-antibiotic control) against the logarithm of the test antibiotic concentration.

    • Determine the IC50 value, the concentration of the test antibiotic that results in a 50% reduction in fluorescent signal, using non-linear regression analysis.

Visualizing the PBP Inhibition Workflow

The following diagrams illustrate the key processes involved in determining PBP binding affinity and the mechanism of action of β-lactam antibiotics.

PBP_Inhibition_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis BacterialCulture Bacterial Culture CellHarvest Cell Harvest BacterialCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis MembraneIsolation Membrane Isolation CellLysis->MembraneIsolation IncubateAntibiotic Incubate with Test Antibiotic MembraneIsolation->IncubateAntibiotic AddBocillin Add Fluorescent Penicillin IncubateAntibiotic->AddBocillin SDSPAGE SDS-PAGE AddBocillin->SDSPAGE FluorescenceScan Fluorescence Scanning SDSPAGE->FluorescenceScan DataAnalysis IC50 Determination FluorescenceScan->DataAnalysis

Caption: Experimental workflow for determining PBP binding affinity.

PBP_Mechanism_of_Action Cephalosporin Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to and Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes PBP->Crosslinking Inhibited Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall WeakenedCellWall Weakened Cell Wall Crosslinking->WeakenedCellWall CellLysis Cell Lysis WeakenedCellWall->CellLysis

Caption: Mechanism of PBP inhibition by cephalosporins.

Conclusion

The PBP binding profile is a fundamental characteristic of any β-lactam antibiotic, dictating its spectrum of activity and clinical utility. While direct quantitative data for this compound's PBP interactions are not currently widespread, its established efficacy against challenging pathogens like MRSA strongly suggests a high affinity for key PBPs in these organisms. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antibiotic drug discovery and development, enabling a deeper understanding of the structure-activity relationships that govern the potent bactericidal action of cephalosporins. Further studies to elucidate the precise PBP binding kinetics of this compound would be a valuable contribution to the field.

References

Cefuzonam's Bactericidal Efficacy: A Comparative Analysis Against Other Cephalosporins Using Time-Kill Curve Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro bactericidal activity of Cefuzonam against other key cephalosporins, with a focus on performance in time-kill curve assays. The data presented herein is intended to inform research and development decisions by offering a clear comparison of these antimicrobial agents.

Executive Summary

This compound, a third-generation cephalosporin, demonstrates potent bactericidal activity against a broad spectrum of bacteria.[1] While specific time-kill curve data for this compound is not extensively published in graphical format, available literature indicates its strong performance, particularly against challenging pathogens like methicillin-resistant Staphylococcus (MRS). In comparative studies, this compound was found to be the most active among several cephalosporins against MRS isolates.[2] This guide summarizes the available quantitative and qualitative data for this compound and compares it with the well-documented time-kill kinetics of other cephalosporins such as Cefazolin, Cefepime, and Ceftazidime against common pathogens.

Mechanism of Action: The Cephalosporin Pathway

Cephalosporins, including this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a weakened cell wall and ultimately results in cell lysis and death.[1][3]

cluster_membrane Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan->Lysis Inhibition leads to Cephalosporin Cephalosporin (e.g., this compound) Cephalosporin->PBP Inhibits

Caption: Mechanism of action of cephalosporin antibiotics.

Comparative Time-Kill Curve Data

Time-kill curve assays are crucial for evaluating the pharmacodynamics of an antibiotic, providing insight into the rate and extent of its bactericidal activity. The tables below summarize the performance of this compound and other cephalosporins against key bacterial pathogens.

Note on this compound Data: Direct time-kill curve data for this compound is limited in the public domain. The information presented is based on qualitative descriptions of its bactericidal activity from comparative in-vitro studies. One study highlighted that this compound was the most active against methicillin-resistant Staphylococcus (MRS) when compared with Cefazolin, Cefamandole, Cefotiam, Cefoperazone, and Cefpiramide.[2]

Table 1: Bactericidal Activity Against Staphylococcus aureus
CephalosporinStrain(s)ConcentrationTime (hours)Log Reduction in CFU/mLReference
This compound Methicillin-Resistant Staphylococcus (MRS)Not SpecifiedNot SpecifiedDescribed as the "most active" among tested cephalosporins[2]
Cefazolin Methicillin-Susceptible S. aureus (MSSA)4 x MIC24≥ 3
Cefepime S. aureus2 g q12h (simulated)4-8> 3 (99.9% killing)
Ceftriaxone S. aureus2 g q24h (simulated)> 8 (delayed)> 3 (99.9% killing)
Table 2: Bactericidal Activity Against Pseudomonas aeruginosa
CephalosporinStrain(s)ConcentrationTime (hours)Log Reduction in CFU/mLReference
This compound P. aeruginosaNot SpecifiedNot SpecifiedPotent bactericidal properties reported[1]
Cefepime P. aeruginosa2 g q12h (simulated)4-8> 3 (99.9% killing) for non-mucoid strains
Ceftazidime P. aeruginosa2 g q8h (simulated)4-6> 3 (99.9% killing)

Experimental Protocols

The following is a generalized protocol for performing a time-kill curve assay, based on standard methodologies.

Time-Kill Curve Assay Protocol
  • Bacterial Strain Preparation:

    • Select the desired bacterial strains (e.g., S. aureus, P. aeruginosa).

    • Culture the strains overnight on appropriate agar plates.

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.

  • Inoculum Preparation:

    • Dilute the logarithmic phase culture to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL in fresh broth.

  • Antibiotic Preparation:

    • Prepare stock solutions of the cephalosporins to be tested.

    • A series of dilutions are made to achieve the desired final concentrations for the assay (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).

  • Assay Setup:

    • Dispense the prepared bacterial inoculum into a series of test tubes or microplate wells.

    • Add the different concentrations of the cephalosporins to the respective tubes/wells.

    • Include a growth control tube containing only the bacterial inoculum and broth, without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes/plates at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each tube/well.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in a sterile saline or phosphate-buffered saline solution.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep Bacterial Strain Preparation inoculum_prep Inoculum Preparation strain_prep->inoculum_prep assay_setup Assay Setup (Inoculum + Antibiotic) inoculum_prep->assay_setup antibiotic_prep Antibiotic Preparation antibiotic_prep->assay_setup incubation Incubation & Sampling (0, 2, 4, 8, 24h) assay_setup->incubation quantification Quantification of Viable Bacteria (CFU/mL) incubation->quantification data_analysis Data Analysis (Time-Kill Curve Plotting) quantification->data_analysis

Caption: A generalized workflow for a time-kill curve assay.

Conclusion

This compound exhibits strong bactericidal properties, with evidence suggesting superior activity against certain resistant pathogens when compared to other cephalosporins. While detailed graphical time-kill curve data for this compound is not as readily available as for some other agents, the existing literature supports its potent and rapid bactericidal action. For a comprehensive evaluation, further head-to-head time-kill studies generating quantitative data for this compound against a broader range of clinical isolates would be highly valuable to the scientific community. The provided data and protocols serve as a foundational guide for researchers and drug development professionals in the comparative assessment of these important antibiotics.

References

Bridging the Gap: Correlating Cefuzonam's In Vitro MIC with In Vivo Therapeutic Success

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The predictive power of in vitro antimicrobial susceptibility testing is a cornerstone of effective antibiotic therapy. For the cephalosporin Cefuzonam, understanding the relationship between its Minimum Inhibitory Concentration (MIC) determined in the laboratory and its therapeutic efficacy in a clinical setting is paramount for optimizing dosing strategies and predicting patient outcomes. This guide provides a comprehensive comparison of this compound's in vitro activity and in vivo therapeutic outcomes, supported by experimental data and detailed methodologies.

In Vitro Susceptibility: this compound MIC Data

The in vitro potency of this compound has been evaluated against a wide range of clinically relevant pathogens. The following table summarizes the MIC values for this compound against various bacterial species as reported in several studies. The MIC is a critical measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

PathogenNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae6<0.05--
Haemophilus influenzae14<0.05--
Staphylococcus aureus30.39 - 0.78--
Escherichia coli2<0.05 - 0.10--
Enterococcus faecalis16.25--
Various Clinical Isolates--0.2025

Data synthesized from clinical studies conducted in the late 1980s.

In Vivo Efficacy: Clinical and Preclinical Outcomes

The ultimate measure of an antibiotic's utility is its performance in treating infections in living organisms. The therapeutic success of this compound has been documented in various clinical trials and is supported by preclinical animal models.

Clinical Therapeutic Outcomes

The following table outlines the clinical efficacy of this compound in treating a range of bacterial infections. The overall success rates, encompassing both "excellent" and "good" clinical responses, highlight the in vivo effectiveness of the drug.

IndicationPatient PopulationNumber of PatientsDosing RegimenOverall Efficacy Rate (%)
Pneumonia, Tonsillitis, Bronchitis, etc.Children2258.5-85.7 mg/kg/day86%[1]
Obstetric & Gynecological InfectionsAdults71g, twice daily100%
Obstetric & Gynecological InfectionsAdults212g daily85.7%
Severe Infections in Hematological DisordersAdults56-57.1%
Preclinical Animal Model Outcomes

Experimental Protocols

In Vitro MIC Determination: Agar Dilution Method

The MIC values for this compound against various clinical isolates were historically determined using the agar dilution method.[2]

  • Preparation of this compound Plates: A series of agar plates containing serial twofold dilutions of this compound are prepared. A control plate with no antibiotic is also included.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter.

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the this compound-containing and control agar plates.

  • Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

In Vivo Therapeutic Outcome Assessment: Murine Thigh Infection Model (Representative Protocol)

This model is a standard preclinical tool for evaluating the in vivo efficacy of antibiotics like cephalosporins.

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of a cyclophosphamide regimen. This minimizes the contribution of the host immune system, allowing for a more direct assessment of the antibiotic's activity.

  • Infection: A standardized inoculum of the test organism (with a known MIC to this compound) is injected into the thigh muscle of the neutropenic mice.

  • This compound Administration: At a predetermined time post-infection, this compound is administered to different groups of mice at various dosages and dosing intervals. A control group receives a placebo.

  • Assessment of Bacterial Burden: At a specified time point (e.g., 24 hours) after the initiation of treatment, the mice are euthanized, and the infected thigh muscles are aseptically removed and homogenized.

  • Outcome Measurement: The number of viable bacteria (CFU) in the thigh homogenates is determined by plating serial dilutions. The therapeutic outcome is measured by the reduction in bacterial count compared to the control group. This data is then used to correlate the this compound exposure (often expressed as %fT > MIC) with the observed antibacterial effect.

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and processes, the following diagrams are provided.

G This compound Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan Synthesis) PBPs Penicillin-Binding Proteins (PBPs) Bacterial_Cell_Wall->PBPs catalyzed by Cell_Lysis Cell Wall Weakening & Cell Lysis PBPs->Cell_Lysis inhibition leads to This compound This compound This compound->PBPs binds to & inhibits

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

G Workflow: Correlating In Vitro MIC with In Vivo Outcome cluster_invitro In Vitro Analysis cluster_invivo In Vivo Testing Isolate Bacterial Isolate MIC_Test MIC Determination (e.g., Agar Dilution) Isolate->MIC_Test MIC_Value Determine MIC Value MIC_Test->MIC_Value Treatment This compound Treatment MIC_Value->Treatment informs dosing strategy Correlation Correlate MIC with Therapeutic Outcome MIC_Value->Correlation compared with Animal_Model Animal Model (e.g., Murine Thigh) Infection Induce Infection Animal_Model->Infection Infection->Treatment Outcome Measure Outcome (e.g., Bacterial Load Reduction) Treatment->Outcome Outcome->Correlation compared with

Caption: Experimental workflow for correlating in vitro MIC with in vivo therapeutic outcome.

Conclusion

The available data, though largely from older studies, indicates a favorable correlation between the low MIC values of this compound against susceptible pathogens and its high clinical efficacy rates. While a direct statistical analysis stratifying clinical outcomes by MIC is not prevalent in the reviewed literature, the collective evidence supports the principle that in vitro susceptibility to this compound is a reliable predictor of in vivo success. For researchers and drug development professionals, these findings underscore the continued importance of MIC testing in guiding the clinical application of this compound and in the development of new cephalosporin antibiotics. Further studies employing modern pharmacokinetic/pharmacodynamic modeling would be beneficial to refine our understanding of this crucial relationship for this compound.

References

Comparative Stability of Cefuroxime in Aqueous Solution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the stability of Cefuroxime in aqueous solutions reveals its pH-dependent degradation profile and susceptibility to temperature variations. While this guide provides a detailed overview of Cefuroxime's stability, a direct comparative analysis with Cefuzonam is not possible at this time due to the absence of publicly available experimental data on the aqueous stability of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a summary of the stability of Cefuroxime based on available scientific literature. The information presented here is crucial for the formulation development, handling, and administration of this widely used second-generation cephalosporin antibiotic.

Key Stability Findings for Cefuroxime

Cefuroxime sodium is known to be susceptible to degradation in aqueous solutions, primarily through the hydrolysis of its β-lactam ring. The rate of this degradation is significantly influenced by pH, temperature, and the composition of the solution.

Influence of pH

The stability of Cefuroxime is optimal in the pH range of 4.5 to 7.3.[1] Within this range, the degradation rate is at its minimum. Outside of this optimal pH window, both acidic and alkaline conditions accelerate the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity.

Influence of Temperature

Temperature plays a critical role in the stability of Cefuroxime solutions. As with most chemical reactions, the degradation rate of Cefuroxime increases with temperature.

  • Refrigerated (4-5°C): Cefuroxime solutions exhibit good stability, retaining more than 90% of their initial concentration for extended periods, often several days to weeks, depending on the specific formulation and concentration.[1][2]

  • Room Temperature (23-25°C): At ambient temperatures, the degradation of Cefuroxime is significantly faster. Solutions may only remain stable (above 90% potency) for 24 to 48 hours.[1]

  • Elevated Temperatures: Higher temperatures lead to rapid degradation.

Influence of Diluents and Buffers

Cefuroxime is frequently reconstituted and diluted for administration. Common diluents such as 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (Normal Saline) are generally compatible. Studies have shown that the type of diluent does not have a major impact on stability.[3] The use of buffers to maintain the pH within the optimal range can enhance the stability of Cefuroxime solutions.

Quantitative Stability Data for Cefuroxime

The following table summarizes the stability of Cefuroxime sodium in aqueous solutions under various conditions, as reported in the literature.

ConcentrationDiluent/BufferStorage Temperature (°C)Stability (Time to reach 90% of initial concentration)Reference
10 mg/mL0.9% NaCl23~48 hours[3]
10 mg/mL0.9% NaCl4>10 days[3]
20 mg/mL5% Dextrose23~24 hours[3]
20 mg/mL5% Dextrose4~14 days[3]
1.5 g/100 mL5% Dextrose413 days[3]
VariousPhosphate Buffer25pH-dependent, optimal at pH 4.5-7.3[1]

Experimental Protocols for Stability Assessment

The stability of Cefuroxime is typically evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

Typical Experimental Protocol:
  • Preparation of Solutions: Cefuroxime sodium is reconstituted with a suitable solvent (e.g., sterile water for injection) and then diluted to the desired concentration with the test solution (e.g., 0.9% NaCl, 5% Dextrose, or various pH buffers).

  • Storage Conditions: The prepared solutions are stored under controlled temperature and light conditions. Aliquots are withdrawn at specified time intervals for analysis.

  • Sample Analysis: The concentration of Cefuroxime in the samples is determined using a validated stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

    • Mobile Phase: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Stationary Phase: A C18 reversed-phase column is commonly used.

    • Detection: UV detection at a wavelength where Cefuroxime absorbs strongly (e.g., 273 nm) is typically employed.

  • Data Analysis: The percentage of the initial Cefuroxime concentration remaining at each time point is calculated. The time at which the concentration drops below 90% of the initial value is often defined as the shelf-life or stability period. The degradation kinetics can also be determined by plotting the concentration versus time data.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of a cephalosporin antibiotic like Cefuroxime.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Cefuroxime Solution (Specified Concentration & Diluent) aliquot Aliquot into Storage Containers prep_solution->aliquot storage_conditions Store under Controlled Conditions (Temperature, Light) aliquot->storage_conditions sampling Withdraw Samples at Pre-defined Time Intervals storage_conditions->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC sampling->hplc_analysis quantification Quantify Cefuroxime & Degradation Products hplc_analysis->quantification calc_remaining Calculate % Remaining of Initial Concentration quantification->calc_remaining determine_stability Determine Stability (e.g., t90) calc_remaining->determine_stability

Workflow for a typical cephalosporin stability study.

Conclusion

The stability of Cefuroxime in aqueous solutions is well-documented, with pH and temperature being the most critical factors influencing its degradation. The provided data and experimental protocols can serve as a valuable resource for researchers working with this antibiotic. It is important to note that for any specific application or formulation, stability studies should be conducted under the relevant conditions to ensure product quality and efficacy. The lack of available stability data for this compound highlights a knowledge gap and an area for future research to enable direct comparisons with other cephalosporins.

References

Safety Operating Guide

Navigating the Disposal of Cefuzonam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Antibiotic Waste Management

Improper disposal of antibiotics, such as flushing them down the drain or discarding them in regular trash without precaution, can lead to their release into the environment.[3][4] This can contribute to the rise of antibiotic-resistant bacteria, also known as "superbugs," which pose a significant threat to public health.[3] Therefore, all laboratory personnel must adhere to established protocols for pharmaceutical waste.

All waste containing medicinal drugs, including expired prescriptions and contaminated materials like vials and syringes, must be disposed of according to the rules and protocols for pharmaceutical waste management.[5]

Step-by-Step Disposal Procedures for Cefuzonam

The following steps provide a general but essential guide for the proper disposal of this compound in a laboratory setting.

  • Characterize the Waste: Determine if the this compound waste is hazardous. While most unused or expired medications are not classified as hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance.[5][6] Stock antibiotic solutions, which are typically at much higher concentrations, are generally considered hazardous chemical waste.[3]

  • Segregate the Waste: Do not mix this compound waste with general laboratory trash. It should be segregated from other waste streams such as hazardous chemical waste, sharps, and biohazardous materials, unless otherwise specified by your institution's protocols.[6]

  • Use Designated Containers: Place this compound waste in designated, clearly labeled pharmaceutical waste containers.[6] These containers should be in good condition, free of leaks, and properly sealed.

  • Follow Institutional Guidelines: Adherence to your institution's specific waste management plan is paramount. These plans are designed to comply with federal, state, and local regulations.

Disposal Options for Unused or Expired this compound
Disposal MethodDescriptionBest For
Pharmaceutical Take-Back Programs Many communities and pharmacies offer programs to collect and properly dispose of unused medications.[2][7]Unused or expired this compound from research activities where such programs are accessible.
Incineration This is a commonly recommended method for the disposal of antibiotic waste.[8] It is typically carried out by a licensed hazardous waste contractor.Bulk quantities of this compound waste and contaminated materials.
Landfill (with precautions) For non-hazardous pharmaceutical waste, disposal in a sanitary landfill may be an option if other methods are unavailable. However, specific precautionary steps must be taken.[4][9]Small quantities of non-hazardous this compound waste when take-back programs or incineration are not an option.
Protocol for Preparing Non-Hazardous this compound for Landfill Disposal

If incineration or a take-back program is not available and the this compound waste is deemed non-hazardous, the following U.S. Food and Drug Administration (FDA) guidelines should be followed:

  • Do Not Crush: Do not crush this compound tablets or capsules.[9]

  • Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[7][9] This makes the drug less appealing to children and pets and unrecognizable to individuals who might go through the trash.[7]

  • Seal in a Container: Place the mixture in a sealed container, such as a sealable plastic bag or an empty can, to prevent leakage.[7][9]

  • Dispose of in Trash: Throw the sealed container in the household trash.[9]

  • Remove Personal Information: Before discarding the original container, scratch out all identifying information on the label to protect privacy.[7][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 A This compound Waste Generated B Is the waste hazardous? (e.g., high concentration stock solution) A->B C Dispose as Hazardous Chemical Waste (Follow Institutional Protocol) B->C Yes D Is a Pharmaceutical Take-Back Program or Incineration Available? B->D No E Utilize Take-Back Program or Professional Incineration Service D->E Yes F Follow FDA Guidelines for Disposal in Trash D->F No G Mix with unpalatable substance (e.g., coffee grounds, kitty litter) F->G H Place in a sealed container G->H I Dispose of in municipal solid waste H->I caption This compound Disposal Workflow

This compound Disposal Workflow

By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby contributing to a safer and healthier community. Always consult your institution's specific protocols and local regulations for compliance.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Cefuzonam

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of the cephalosporin antibiotic, Cefuzonam, are critical for protecting laboratory personnel and the environment. This guide provides immediate, actionable safety and logistical information, including detailed personal protective equipment (PPE) requirements and operational and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds and general laboratory safety standards.

PPE Category Specification Purpose
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed and disposed of in a designated waste container immediately after handling.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects against splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Required when handling the powdered form of this compound or when there is a risk of aerosolization.
Body Protection A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and the subsequent spread of the compound.
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure risks.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear a single pair of nitrile gloves and safety glasses during unpacking.

  • If any contamination is suspected, don a full set of PPE before proceeding.

  • Verify the container label and integrity before transferring it to a designated storage location.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • The storage area should be well-ventilated and have restricted access.

  • Maintain a detailed inventory of the compound.

3. Preparation and Handling:

  • All manipulations of this compound, especially of the powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.

  • Don the full recommended PPE as outlined in the table above.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after each use.

  • Clean and decontaminate the work area thoroughly after handling is complete.

4. Spills and Emergencies:

  • In case of a spill, evacuate the immediate area and restrict access.

  • Don appropriate PPE, including respiratory protection.

  • Contain the spill using an appropriate spill kit for chemical hazards.

  • Collect the spilled material and any contaminated absorbent materials in a sealed, labeled container for hazardous waste disposal.

  • Thoroughly decontaminate the spill area.

Disposal Plan

The disposal of this compound and all contaminated materials must be managed to prevent environmental contamination and the potential for promoting antibiotic resistance.[5][6]

  • Contaminated PPE and Materials: All disposable PPE (gloves, gowns, shoe covers), weighing papers, and other contaminated materials should be collected in a designated, clearly labeled hazardous waste container.

  • Unused this compound: Unused or expired this compound should not be disposed of down the drain or in regular trash.[6] It should be treated as hazardous chemical waste.

  • Waste Disposal Method: The recommended method for the disposal of antibiotic waste is incineration by a licensed hazardous waste disposal company.[7] This ensures the complete destruction of the active pharmaceutical ingredient.

Visualizing the Workflow for Safe Handling of this compound

The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound in a laboratory setting.

Cefuzonam_Workflow cluster_Preparation Preparation & Handling cluster_Disposal Disposal Receive Receive & Inspect Package Store Store in Designated Area Receive->Store Don_PPE Don Full PPE Store->Don_PPE Handle Handle in Fume Hood Don_PPE->Handle Decontaminate_Workstation Decontaminate Workstation Handle->Decontaminate_Workstation Collect_Waste Collect Contaminated Waste Decontaminate_Workstation->Collect_Waste Segregate_Waste Segregate Sharps & Solids Collect_Waste->Segregate_Waste Label_Waste Label Hazardous Waste Segregate_Waste->Label_Waste Incinerate Dispose via Incineration Label_Waste->Incinerate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.